4-Hydroxypiperidine hydrochloride
Description
Properties
IUPAC Name |
piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCORPXOKYDINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202099 | |
| Record name | 4-Hydroxypiperidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-17-2 | |
| Record name | 4-Hydroxypiperidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxypiperidinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxypiperidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxypiperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxypiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Hydroxypiperidine hydrochloride, a key building block in the synthesis of numerous pharmaceutical compounds. This document consolidates essential data, experimental protocols, and safety information to support its effective use in research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. It is the hydrochloride salt of 4-hydroxypiperidine, rendering the parent compound more stable and water-soluble.
General Properties
| Property | Value | Reference(s) |
| IUPAC Name | Piperidin-4-ol hydrochloride | N/A |
| Synonyms | 4-Piperidinol hydrochloride, Piperidin-4-ol HCl | |
| CAS Number | 5382-17-2 | |
| Molecular Formula | C₅H₁₂ClNO | [1] |
| Molecular Weight | 137.61 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 155-157 °C | |
| Boiling Point | Not applicable (decomposes) | N/A |
| Density | ~1.12 g/cm³ (estimate based on piperidine HCl) | [3] |
| pKa (Piperidinium ion) | ~11.1 | [4] |
| Solubility | Soluble in water and methanol (25 mg/mL) |
Spectral Data
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum of this compound in a solvent like D₂O or DMSO-d₆ is expected to show signals corresponding to the piperidine ring protons and the hydroxyl proton. Due to the protonation of the nitrogen, the adjacent methylene protons (at C2 and C6) will be deshielded and appear at a lower field compared to the free base.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-4 (methine) | 3.6 - 4.0 | m |
| H-2, H-6 (axial & equatorial) | 3.0 - 3.4 | m |
| H-3, H-5 (axial & equatorial) | 1.6 - 2.0 | m |
| -OH | Variable, dependent on solvent and concentration | s (br) |
| -NH₂⁺- | Variable, dependent on solvent and concentration | s (br) |
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will show three distinct signals for the piperidine ring carbons.
| Carbon | Expected Chemical Shift (δ, ppm) | |---|---|---| | C-4 | 60 - 65 | | C-2, C-6 | 40 - 45 | | C-3, C-5 | 30 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-O functional groups. The presence of the ammonium salt will be indicated by a broad absorption in the 2400-3200 cm⁻¹ region due to N-H stretching vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | 3200 - 3500 | Strong, broad |
| N-H stretch (ammonium) | 2400 - 3200 | Strong, broad |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C-O stretch | 1050 - 1150 | Strong |
Mass Spectrometry
Under typical electron ionization (EI) mass spectrometry, this compound will likely fragment to show the mass of the free base, 4-hydroxypiperidine. The molecular ion peak of the free base is expected at m/z 101.15.
| Fragment | Expected m/z |
| [C₅H₁₁NO]⁺ | 101.15 |
| [C₅H₁₀N]⁺ | 84.08 |
| [C₄H₈N]⁺ | 70.06 |
Experimental Protocols
Synthesis of this compound from N-Boc-4-hydroxypiperidine
This protocol describes the deprotection of N-Boc-4-hydroxypiperidine to yield this compound.[5]
Materials:
-
N-Boc-4-hydroxypiperidine
-
Saturated solution of HCl in 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in a round-bottom flask, add a saturated solution of HCl in 1,4-dioxane (approximately 6 mL per gram of starting material).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
The resulting solid is this compound, which can be used as is or further purified by recrystallization.
Purification by Recrystallization
A general procedure for the recrystallization of piperidine salts.[6] The choice of solvent is critical and should be determined empirically. A mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., diethyl ether, ethyl acetate) is often effective.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol).
-
If the solution is colored, treat it with a small amount of activated charcoal and perform a hot filtration to remove the charcoal.
-
To the hot, clear solution, add a "poor" solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Analytical Methods (General Approach)
Specific validated methods for this compound are not widely published. However, methods for similar piperidine derivatives can be adapted.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for the analysis of this compound. Since the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) or derivatization with a UV-active agent would be necessary.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Mass Spectrometry (LC-MS)
Gas Chromatography (GC): For GC analysis, derivatization is typically required to increase the volatility and thermal stability of the analyte. The hydroxyl and amino groups can be derivatized, for example, by silylation.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5)
-
Carrier Gas: Helium
-
Injector and Detector Temperature: 250 °C and 280 °C, respectively
-
Oven Program: A temperature gradient from 100 °C to 250 °C.
Reactivity and Stability
This compound is a stable crystalline solid under normal laboratory conditions. It is hygroscopic and should be stored in a tightly sealed container in a dry place. The primary reactive sites are the secondary amine (in its protonated form) and the secondary hydroxyl group. The free base can be liberated by treatment with a base. The hydroxyl group can undergo typical alcohol reactions such as esterification and etherification.
Safety Information
Hazard Identification:
-
GHS Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Respiratory Protection: Dust mask (e.g., N95)
-
Hand Protection: Chemical-resistant gloves
-
Eye Protection: Safety glasses or goggles
-
Skin and Body Protection: Laboratory coat
This guide is intended for use by qualified individuals trained in chemical handling and laboratory procedures. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
References
- 1. 4-Hydroxypiperidine-d5 Hydrochloride | C5H12ClNO | CID 171394745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. mt.com [mt.com]
physicochemical properties of 4-Hydroxypiperidine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxypiperidine Hydrochloride
Introduction
This compound is a piperidine derivative that serves as a crucial intermediate and building block in medicinal chemistry and pharmaceutical development.[1][2] As a hydrochloride salt, it is typically a white crystalline powder soluble in water and other polar solvents.[2] Its bifunctional nature, containing both a secondary amine and a hydroxyl group, makes it a versatile scaffold for synthesizing a wide range of bioactive molecules. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and its role in synthetic applications.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in chemical synthesis.
| Property | Value | References |
| Molecular Formula | C₅H₁₂ClNO | [1][3][4] |
| Molecular Weight | 137.61 g/mol | [3][4][5][6] |
| Appearance | White to off-white powder or crystalline solid | [1][3][4] |
| Melting Point | 155-157 °C | [1][3][5] |
| Boiling Point | Not available for the hydrochloride salt. The free base (4-Hydroxypiperidine) boils at 108-114 °C at 10 mmHg. | [7] |
| Solubility | Methanol: 25 mg/mL (clear, colorless solution) | [1][3][5] |
| Also described as soluble in water and other polar solvents. | [2] | |
| Storage Conditions | Room temperature, under an inert atmosphere. | [1][3] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of this compound. The following sections describe standard experimental protocols.
Synthesis of this compound
A common and efficient method for synthesizing this compound involves the deprotection of N-Boc-4-hydroxypiperidine.[3][4]
Procedure:
-
Combine tert-butyl 4-hydroxypiperidine-1-carboxylate (1 equivalent, e.g., 5 g, 24.84 mmol) with a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 30 mL).[4]
-
Stir the resulting mixture at room temperature for approximately 2 hours.[4]
-
Monitor the reaction for completion (e.g., by TLC).
-
Upon completion, concentrate the mixture under vacuum to remove the solvent and excess HCl.[4]
-
The resulting off-white solid is this compound, which can be collected (e.g., 3.4 g, 99% yield).[3][4]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. A general method for piperidine derivatives is potentiometric titration.[8][9]
Procedure:
-
Calibrate a potentiometer using standard aqueous buffers (e.g., pH 2, 5, and 7).[8]
-
Prepare a sample solution of the piperidine derivative in deionized water at a known concentration. Maintain a constant ionic strength using a salt solution like 0.1 M potassium chloride.[8]
-
Maintain the solution at a constant temperature (e.g., 25 ± 0.5°C) with constant stirring.[8]
-
Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise aliquots.[8]
-
Record the pH after each addition of the titrant to generate a pH-titration curve.[8]
-
The pKa value is determined from the pH at the half-neutralization point of the curve.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation of organic molecules.[10][11]
Procedure (for ¹H NMR):
-
Dissolve approximately 10 mg of the this compound sample in about 0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a clean NMR tube.[12] Deuterated solvents are used to avoid large solvent signals in the spectrum.[11]
-
Ensure the sample is fully dissolved. The solvent height in the tube should be approximately 4.5-5 cm.[12]
-
Cap the NMR tube and insert it into a spinner. Carefully place the assembly into the NMR spectrometer's magnet.[12]
-
Acquire the spectrum according to the instrument's standard procedures.
-
Process the resulting data to obtain the final spectrum. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the molecular structure.[10][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14]
Procedure (for solid sample using ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Run a background spectrum without any sample present. This is done to subtract signals from the atmosphere (e.g., CO₂, water vapor).
-
Place a small amount of the solid this compound powder onto the crystal surface, ensuring complete coverage.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Scan the sample to obtain its infrared spectrum.
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the molecule's chemical bonds (e.g., O-H stretch, N-H stretch, C-H stretch).
Synthesis and Applications
This compound is a valuable starting material for the synthesis of numerous pharmaceutical agents.[3][15] Its structure is a key component in drugs such as Sibrafiban and Lamifiban, which are non-peptide fibrinogen receptor antagonists.[3][15][16]
The synthesis workflow from a protected precursor is a straightforward and high-yielding process.
Caption: Workflow for the synthesis of 4-Hydroxypiperidine HCl.
As a versatile chemical scaffold, this compound enables the creation of more complex molecules through modification of its hydroxyl and amino groups. This makes it a foundational element in many drug discovery programs.
References
- 1. This compound | 5382-17-2 [amp.chemicalbook.com]
- 2. CAS 5382-17-2: this compound [cymitquimica.com]
- 3. This compound CAS#: 5382-17-2 [m.chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 4-羟基哌啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. azolifesciences.com [azolifesciences.com]
- 12. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. photometrics.net [photometrics.net]
- 15. biocompare.com [biocompare.com]
- 16. This compound | 5382-17-2 [chemicalbook.com]
A Technical Guide to the Solubility of 4-Hydroxypiperidine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-hydroxypiperidine hydrochloride in organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this document summarizes the existing information and presents a generalized, robust experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound (CAS No. 5382-17-2) is a piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its solubility in different organic solvents is a critical parameter for reaction optimization, purification, and formulation development. As a hydrochloride salt, it is generally characterized as a white crystalline powder that is soluble in water and other polar solvents.[1] The presence of both a hydroxyl group and a hydrochloride salt moiety significantly influences its solubility profile.
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in peer-reviewed literature. The available information is often qualitative or limited to a single solvent. The following table summarizes the known quantitative and qualitative solubility data.
| Solvent Class | Solvent | Chemical Formula | Solubility | Reference(s) |
| Polar Protic | Methanol | CH₃OH | Soluble, 25 mg/mL (clear, colorless) | [2][3][4][5] |
| Water | H₂O | Soluble | [1] | |
| Polar Aprotic | Not Available | - | Data not available in searched sources | |
| Non-Polar | Not Available | - | Data not available in searched sources |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by gravimetric analysis. This method is reliable for generating accurate and reproducible solubility data.[6]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed glass vials for filtrate collection
-
Drying oven or vacuum desiccator
-
General laboratory glassware
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly and place them on an orbital shaker or use a magnetic stirrer.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to sediment.
-
For finer suspensions, centrifugation can be employed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Record the total weight of the vial containing the filtered saturated solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute, or use a vacuum desiccator for complete solvent removal.
-
Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator and weigh it again.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
Calculation of Solubility
The solubility can be calculated using the following formulas:
-
Mass of dissolved solute (m_solute): (Weight of vial with dry solute) - (Weight of empty vial)
-
Mass of solvent (m_solvent): (Weight of vial with filtrate) - (Weight of vial with dry solute)
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for the experimental determination of solubility as described in the protocol.
Caption: Workflow for the experimental determination of solubility.
Conclusion
This technical guide provides the currently available solubility information for this compound in organic solvents and a detailed, generalized experimental protocol for its determination. The provided workflow and protocol offer a solid foundation for researchers to accurately measure the solubility of this compound in solvents relevant to their work, thereby facilitating more efficient process development and formulation design. The lack of comprehensive public data highlights the need for further experimental studies to build a more complete solubility profile for this important chemical intermediate.
References
Stability of 4-Hydroxypiperidine Hydrochloride Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 4-Hydroxypiperidine hydrochloride under acidic conditions. It is intended to be a valuable resource for researchers and professionals involved in drug development, formulation, and quality control. This document outlines the principles of forced degradation studies, detailed experimental protocols for assessing stability, and potential degradation pathways.
Introduction
This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its stability profile is a critical parameter that can influence the quality, safety, and efficacy of the final drug product. Understanding its degradation behavior under various stress conditions, particularly acidic environments, is mandated by regulatory agencies and is a fundamental aspect of drug development.[3][4] Forced degradation studies, or stress testing, help to elucidate the intrinsic stability of a molecule, identify potential degradation products, and develop stability-indicating analytical methods.[3][4]
This guide will focus on the theoretical and practical aspects of evaluating the stability of this compound when subjected to acidic stress.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 155-157 °C |
| Solubility | Soluble in water and methanol |
The data in this table is compiled from multiple sources.[5][6]
Forced Degradation under Acidic Conditions
Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify the likely degradation products and establish the degradation pathways.[3] For acid-catalyzed degradation, the drug substance is typically exposed to a solution of a strong acid at elevated temperatures.
Potential Degradation Pathway
The primary reactive functional group in 4-Hydroxypiperidine, besides the secondary amine (which is protonated in the hydrochloride salt), is the secondary alcohol. Under strong acidic conditions and heat, this alcohol can undergo dehydration, an elimination reaction, to form an alkene. The likely major degradation product would be 1,2,3,6-tetrahydropyridine.
References
4-Hydroxypiperidine hydrochloride as a scaffold in medicinal chemistry
An In-Depth Technical Guide to 4-Hydroxypiperidine Hydrochloride: A Privileged Scaffold in Medicinal Chemistry
Introduction
The piperidine ring is a ubiquitous structural motif in a vast number of approved pharmaceuticals, valued for its ability to confer favorable physicochemical and pharmacokinetic properties such as improved solubility and metabolic stability.[1] Among the functionalized piperidines, 4-hydroxypiperidine has emerged as a particularly versatile and indispensable building block in modern drug discovery.[2] Available typically as its hydrochloride salt for stability and ease of handling, this scaffold offers two distinct points for chemical modification: the secondary amine and the hydroxyl group at the 4-position.[3]
This technical guide provides a comprehensive exploration of the role of 4-hydroxypiperidine as a core scaffold in medicinal chemistry. We will delve into its synthetic utility, applications in constructing pharmacologically active agents across various therapeutic areas, and present quantitative biological data, detailed experimental protocols, and visualizations of key synthetic and biological pathways.
Synthetic Versatility and Key Transformations
The power of the 4-hydroxypiperidine scaffold lies in the orthogonal reactivity of its two functional groups. The secondary amine can be readily alkylated, acylated, or arylated, while the hydroxyl group can be oxidized, alkylated, or used in coupling reactions. To achieve regioselective modification, the nitrogen is often protected, most commonly with a tert-butoxycarbonyl (Boc) group, forming N-Boc-4-hydroxypiperidine.[4][5] This protection strategy allows for a vast array of transformations on the hydroxyl group before the piperidine nitrogen is deprotected and subsequently functionalized.
Caption: Key reaction pathways for the 4-hydroxypiperidine scaffold.
Experimental Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine
The protection of the piperidine nitrogen is a foundational step for many synthetic routes. This protocol describes the widely used method of reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate ((Boc)₂O).[4][6]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., Triethylamine)
-
Methanol or a solvent system like Dichloromethane/Water
-
Petroleum ether or n-hexane for crystallization
Procedure (adapted from[6]):
-
Dissolve or suspend 4-hydroxypiperidine (or its hydrochloride salt with an appropriate amount of base) in methanol.
-
Add potassium carbonate (if starting from the hydrochloride salt, use at least 2 equivalents).
-
At a controlled temperature (e.g., 25-30°C), add di-tert-butyl dicarbonate (typically 1.1-1.2 equivalents) to the mixture.
-
Allow the reaction to proceed for 6-8 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off any insoluble salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
To the resulting residue, add petroleum ether or n-hexane to induce crystallization.
-
Cool the mixture in an ice bath or refrigerate to maximize crystal formation.
-
Collect the white crystalline product, N-Boc-4-hydroxypiperidine, by vacuum filtration and wash with cold solvent.
Applications in Drug Discovery
The 4-hydroxypiperidine scaffold is a core component in drugs across multiple therapeutic areas, including oncology, central nervous system (CNS) disorders, and allergy medications.[2]
Oncology
The scaffold is frequently incorporated into kinase inhibitors to enhance solubility, improve pharmacokinetic profiles, and provide key interaction points with the target protein.[4]
-
Kinase Inhibitors: Crizotinib (Xalkori®), an inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, features a 4-hydroxypiperidine-derived moiety that is crucial for its activity.[4][5] The piperidine ring acts as a linker, and modifications at the 4-position are key to its binding.
-
Glutaminase (GAC) Inhibitors: In the development of allosteric GAC inhibitors for cancer therapy, the 4-hydroxypiperidine ring has been used as a rigid spacer to replace more flexible linkers found in earlier compounds.[7] This led to the discovery of potent inhibitors like UPGL00019, which show promise in inhibiting cancer cell growth by targeting glutamine metabolism.[2][7]
Caption: Simplified ALK/c-Met signaling and the inhibitory action of Crizotinib.
Table 1: Activity of Selected 4-Hydroxypiperidine-Based Anticancer Agents
| Compound | Target | Assay | Activity | Reference(s) |
|---|---|---|---|---|
| Crizotinib | ALK, c-Met | Kinase Assay | IC₅₀ < 20 nM | [4] |
| UPGL00019 | Glutaminase (GAC) | Enzymatic Assay | High Potency | [2][7] |
| Pyridinyloxazole 11 | p38 MAP Kinase | In vivo (Rat CIA) | ED₅₀ = 10 mg/kg |[8][9] |
Central Nervous System (CNS) Disorders
The 4-hydroxypiperidine scaffold is a key building block for agents targeting the CNS, including analgesics and treatments for neuropsychiatric disorders.[2][3]
-
Analgesics: Several studies have reported the synthesis of 4-hydroxypiperidine derivatives with significant analgesic properties. A series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, substituted at the nitrogen, showed significant analgesic activity in rat models, with some also producing a reduction in blood pressure.[10][11]
-
Neuroreceptor Antagonists: The scaffold is used to develop non-imidazole histamine H3 receptor antagonists for treating conditions like ADHD and Alzheimer's disease.[2] It is also a core component in the synthesis of potent and selective dopamine D4 receptor antagonists, which are targets for treating schizophrenia.[12]
Table 2: Analgesic Activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives
| Compound | Dose | Animal Model | Assay | Activity | Reference(s) |
|---|---|---|---|---|---|
| Derivatives 2-5 | 50 mg/kg (i.m.) | Male Wistar Rats | Tail Flick Test | Significant Analgesic Activity | [10][11][13] |
| Pethidine (Ref.) | 50 mg/kg (i.m.) | Male Wistar Rats | Tail Flick Test | Standard Reference |[10][11] |
Experimental Protocol 2: Synthesis of Phenacyl Derivatives of 4-Hydroxypiperidine for Analgesic Screening
This protocol is a general representation for the synthesis of phenacyl derivatives, which have been evaluated for analgesic activity.[13][14]
Materials:
-
4-Hydroxypiperidine
-
Substituted phenacyl halide (e.g., 2-bromoacetophenone)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or other suitable solvent
-
Reflux condenser and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxypiperidine (1 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (approx. 2-3 equivalents) to the solution to act as a base and acid scavenger.
-
Add the substituted phenacyl halide (1 equivalent) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired N-phenacyl-4-hydroxypiperidine derivative.
Other Therapeutic Areas
The versatility of the scaffold extends to numerous other drug classes.
-
Antihistamines: It is a key intermediate in the synthesis of modern antihistamines like Rupatadine, a dual antagonist of histamine and platelet-activating factor (PAF) receptors.[2][15]
-
Antiplatelet Agents: 4-Hydroxypiperidine is the starting material for non-peptide fibrinogen receptor (GPIIb/IIIa) antagonists such as Sibrafiban and Lamifiban, which have been investigated as antiplatelet therapies.[2][16]
Caption: A general experimental workflow for drug discovery using the scaffold.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, offering a robust and synthetically tractable platform for the development of diverse therapeutic agents.[2] Its strategic incorporation into molecules allows for the fine-tuning of physicochemical properties and the establishment of critical interactions with biological targets. The successful application of this scaffold in blockbuster drugs and numerous clinical candidates, from kinase inhibitors in oncology to CNS agents and antihistamines, underscores its enduring importance. The continued exploration of new synthetic methodologies and novel derivatizations of the 4-hydroxypiperidine core will undoubtedly continue to fuel the discovery of next-generation therapeutics.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]
- 3. CAS 5382-17-2: this compound [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 7. GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. squ.elsevierpure.com [squ.elsevierpure.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. innospk.com [innospk.com]
- 16. biocompare.com [biocompare.com]
A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from 4-Hydroxypiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for drug design. 4-Hydroxypiperidine hydrochloride serves as a versatile and cost-effective starting material, offering two key points for chemical modification: the secondary amine and the hydroxyl group.[4] This guide details several strategic pathways for leveraging this bifunctionality to synthesize diverse and novel heterocyclic systems, including spirocyclic and fused ring structures, which are of significant interest in modern drug discovery programs.[1][3]
This document provides detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers in the practical application of these synthetic strategies.
Core Synthetic Strategies & Methodologies
The strategic diversification of the 4-hydroxypiperidine core begins with the selective protection of the nitrogen atom, most commonly as its tert-butyloxycarbonyl (Boc) derivative, to modulate reactivity and prevent unwanted side reactions.[5] From this key intermediate, N-Boc-4-hydroxypiperidine, the hydroxyl group can be oxidized to a ketone, enabling a host of carbonyl-based reactions, or it can be directly functionalized.
Diagram: Synthetic Diversification Pathways
The following diagram illustrates the primary synthetic pathways starting from this compound.
Caption: Key synthetic transformations from 4-Hydroxypiperidine.
Synthesis of N-Boc-4-Piperidone: A Key Intermediate
The oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone is a critical step that opens the door to a wide range of synthetic possibilities, particularly for constructing spiro-heterocycles.[6]
Experimental Protocol: Swern Oxidation
-
Reaction Setup: A 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with dichloromethane (DCM, 150 mL) and oxalyl chloride (1.2 eq). The solution is cooled to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Dimethyl sulfoxide (DMSO, 2.2 eq) dissolved in DCM (20 mL) is added dropwise over 15 minutes, maintaining the temperature below -65 °C. The mixture is stirred for an additional 15 minutes.
-
Substrate Addition: A solution of N-Boc-4-hydroxypiperidine (1.0 eq) in DCM (50 mL) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -60 °C. The reaction is stirred for 1 hour at -78 °C.
-
Quenching: Triethylamine (TEA, 5.0 eq) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature over 1 hour.
-
Work-up: The reaction is quenched with water (100 mL). The organic layer is separated, washed sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (Silica gel, 20-30% Ethyl Acetate in Hexanes) to yield N-Boc-4-piperidone as a white solid.
| Parameter | Value |
| Starting Material | N-Boc-4-hydroxypiperidine |
| Scale | 20.1 g (100 mmol) |
| Product Mass | 18.7 g |
| Yield | 94% |
| Purity (HPLC) | >98% |
| Table 1: Quantitative data for the Swern oxidation. |
Pathway A: Synthesis of Spiro-oxindole Piperidines
Spiro-oxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[7] The synthesis often involves a multi-component reaction with the N-Boc-4-piperidone intermediate.[6][8]
Experimental Protocol: Three-Component Spiro-oxindole Synthesis
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and isatin (1.0 eq) in absolute ethanol (50 mL), add L-proline (0.2 eq) as an organocatalyst.
-
Reaction Conditions: The mixture is stirred at 60 °C for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.
-
Purification: The solid is washed with cold ethanol (3 x 20 mL) and dried under vacuum to afford the pure spiro[piperidine-4,3'-oxindole] derivative.
| Parameter | Value |
| Starting Material | N-Boc-4-piperidone |
| Scale | 1.99 g (10 mmol) |
| Product Mass | 3.01 g |
| Yield | 88% |
| Purity (¹H NMR) | >99% |
| Table 2: Data for the synthesis of a model spiro-oxindole. |
Pathway B: Synthesis of Fused Bicyclic Systems via N-Arylation and Intramolecular Cyclization
This strategy involves the initial N-arylation of 4-hydroxypiperidine, followed by functionalization of the hydroxyl group and a subsequent intramolecular cyclization to form fused heterocyclic systems.
Experimental Protocol: Buchwald-Hartwig N-Arylation and Subsequent Cyclization
-
N-Arylation: In a nitrogen-flushed flask, combine this compound (1.0 eq), 2-bromobenzaldehyde (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (2.5 eq). Add anhydrous toluene (100 mL). The mixture is heated to 100 °C for 16 hours. After cooling, the mixture is filtered through Celite, and the solvent is evaporated. The crude product is purified by column chromatography.
-
Intramolecular Cyclization (Aza-Prins type): The purified N-aryl-4-hydroxypiperidine (1.0 eq) is dissolved in dichloromethane (50 mL). The solution is cooled to 0 °C, and trifluoroacetic acid (TFA, 3.0 eq) is added dropwise. The reaction is stirred at room temperature for 6 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated NaHCO₃ solution until the effervescence ceases. The organic layer is separated, dried over Na₂SO₄, and concentrated.
-
Purification: The crude material is purified by flash chromatography to yield the fused bicyclic product. The diastereoselective nature of aza-Prins cyclizations often results in high selectivity for specific isomers.[9][10][11]
| Parameter | N-Arylation Step | Intramolecular Cyclization |
| Starting Material | 4-Hydroxypiperidine HCl | N-(2-formylphenyl)-4-hydroxypiperidine |
| Scale | 1.38 g (10 mmol) | 1.85 g (9 mmol) |
| Product Mass | 1.85 g | 1.56 g |
| Yield | 90% | 85% |
| Purity (LC-MS) | >97% | >96% |
| Table 3: Data for the two-step synthesis of a fused piperidine system. |
Experimental and Analytical Workflow
The successful synthesis and characterization of novel compounds require a systematic workflow, from reaction setup to final analysis and registration.
Diagram: General Synthetic Workflow
Caption: Standard workflow for synthesis, purification, and analysis.
Application in Drug Discovery: Targeting Kinase Signaling
Many piperidine-based heterocycles are developed as kinase inhibitors for applications in oncology and immunology.[12][13] The synthesized spiro-oxindole piperidines, for example, could be evaluated as inhibitors of a hypothetical "Novel Kinase X" (NKX), a serine/threonine kinase implicated in a pro-inflammatory signaling cascade.
Diagram: Hypothetical NKX Signaling Pathway
The diagram below illustrates a simplified signaling pathway where an extracellular inflammatory signal activates a receptor, leading to the downstream activation of NKX. Activated NKX then phosphorylates a transcription factor (TF), which translocates to the nucleus to promote the expression of inflammatory genes. The synthesized spiro-oxindole compound acts as an ATP-competitive inhibitor, blocking the kinase activity of NKX.
Caption: Inhibition of the hypothetical NKX signaling pathway.
Conclusion
This compound is a foundational starting material for the efficient construction of complex heterocyclic systems. The synthetic routes outlined in this guide—from the generation of the key piperidone intermediate to its elaboration into spirocyclic and fused systems—demonstrate the versatility of this scaffold. By providing detailed protocols and quantitative data, this document serves as a practical resource for researchers aiming to expand their chemical libraries with novel, drug-like molecules poised for biological evaluation. The continued exploration of new reactions and strategies starting from this simple precursor will undoubtedly lead to the discovery of future therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 5382-17-2: this compound [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benthamscience.com [benthamscience.com]
The Strategic Application of 4-Hydroxypiperidine Hydrochloride in the Synthesis of Compound Libraries for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the piperidine scaffold stands out as a privileged structure, frequently incorporated into a vast array of therapeutic agents due to its favorable pharmacokinetic properties. Among the functionalized piperidines, 4-Hydroxypiperidine hydrochloride serves as a versatile and economically viable building block for the construction of diverse chemical libraries. Its bifunctional nature, possessing a secondary amine and a secondary alcohol, provides two key points for molecular diversification, enabling the exploration of extensive chemical space in the quest for novel bioactive compounds. This guide details the strategic use of this compound in library synthesis, providing in-depth experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.
The secondary amine of the piperidine ring allows for a variety of modifications, including N-alkylation, N-acylation, and participation in multicomponent reactions. The hydroxyl group at the 4-position offers a handle for further functionalization through oxidation, esterification, and etherification, allowing for the fine-tuning of physicochemical properties such as solubility and hydrogen bonding capacity. The hydrochloride salt form ensures stability and ease of handling. Strategic protection of the amine or alcohol functionality is often employed to achieve selective derivatization and expand the diversity of the resulting library.
Core Synthetic Strategies and Library Generation
The generation of compound libraries from this compound can be broadly categorized into derivatization of the nitrogen and oxygen atoms. A common initial step involves the liberation of the free base from the hydrochloride salt, typically by treatment with a suitable base, or the protection of the secondary amine, most commonly with a tert-butyloxycarbonyl (Boc) group, to allow for selective reactions at the hydroxyl group.
N-Alkylation via Reductive Amination
Reductive amination is a powerful and widely used method for the N-alkylation of secondary amines. In the context of library synthesis, this reaction allows for the introduction of a wide variety of substituents to the piperidine nitrogen. The reaction typically proceeds by the formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by reduction with a mild reducing agent.
Table 1: Representative N-Alkylation of 4-Hydroxypiperidine via Reductive Amination
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 85 |
| 2 | 4-Chlorobenzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 82 |
| 3 | Cyclohexanone | Sodium cyanoborohydride | Methanol | 78 |
| 4 | Isobutyraldehyde | Sodium triacetoxyborohydride | Dichloromethane | 88 |
N-Acylation
N-acylation is another fundamental transformation for diversifying the 4-hydroxypiperidine scaffold. This reaction is typically achieved by treating the piperidine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, in the presence of a base. This strategy allows for the introduction of a wide range of amide functionalities.
Table 2: Representative N-Acylation of 4-Hydroxypiperidine
| Entry | Acylating Agent | Coupling Agent | Base | Solvent | Yield (%) |
| 1 | Benzoyl chloride | - | Triethylamine | Dichloromethane | 92 |
| 2 | Acetic anhydride | - | Pyridine | Dichloromethane | 95 |
| 3 | 4-Methoxybenzoic acid | HATU | DIPEA | DMF | 88 |
| 4 | Phenylacetic acid | DCC/HOBt | Triethylamine | Dichloromethane | 85 |
O-Alkylation (Williamson Ether Synthesis)
To achieve O-alkylation, the piperidine nitrogen is typically protected, for example as the N-Boc derivative. The hydroxyl group can then be deprotonated with a strong base to form an alkoxide, which subsequently displaces a leaving group from an alkyl halide in a classic Williamson ether synthesis. This approach introduces diverse ether linkages.
Table 3: Representative O-Alkylation of N-Boc-4-hydroxypiperidine
| Entry | Alkyl Halide | Base | Solvent | Yield (%) |
| 1 | Benzyl bromide | Sodium hydride | THF | 90 |
| 2 | Ethyl iodide | Sodium hydride | DMF | 85 |
| 3 | 4-Fluorobenzyl chloride | Potassium tert-butoxide | THF | 88 |
| 4 | Propargyl bromide | Sodium hydride | DMF | 92 |
O-Acylation (Esterification)
Similar to O-alkylation, esterification is generally performed on the N-protected 4-hydroxypiperidine. Standard esterification conditions, such as reaction with an acyl chloride or carboxylic anhydride in the presence of a base, or coupling with a carboxylic acid using a carbodiimide reagent, can be employed to generate a library of esters.
Table 4: Representative O-Acylation of N-Boc-4-hydroxypiperidine
| Entry | Acylating Agent | Coupling Agent | Base | Solvent | Yield (%) |
| 1 | Acetyl chloride | - | Pyridine | Dichloromethane | 96 |
| 2 | Isobutyryl chloride | - | Triethylamine | Dichloromethane | 93 |
| 3 | Benzoic acid | DCC/DMAP | Dichloromethane | 90 | |
| 4 | Cyclopropanecarboxylic acid | EDCI/HOBt | DIPEA | DMF | 87 |
Experimental Protocols
General Procedure for Liberation of 4-Hydroxypiperidine Free Base
To a stirred suspension of this compound (1.0 eq) in dichloromethane (10 mL/g), an aqueous solution of sodium hydroxide (2 M, 1.1 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes, after which the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 5 mL/g). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the 4-hydroxypiperidine free base, which is typically used immediately in the next step.
Protocol for Library Synthesis via Reductive Amination
In an array of reaction vials, 4-hydroxypiperidine (1.0 eq) is dissolved in 1,2-dichloroethane (0.5 M). To each vial, a unique aldehyde or ketone (1.1 eq) is added, followed by sodium triacetoxyborohydride (1.5 eq). The vials are sealed and shaken at room temperature for 16 hours. The reactions are then quenched by the addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude products can be purified by parallel flash chromatography.
Protocol for Library Synthesis via N-Acylation with Acyl Chlorides
To an array of reaction vials containing a solution of 4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.5 M) at 0 °C, a unique acyl chloride (1.1 eq) is added dropwise. The vials are sealed and shaken at room temperature for 4 hours. The reactions are then quenched with water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate, 1 M HCl, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the N-acylated products, which can be further purified by crystallization or chromatography.
Protocol for Library Synthesis of Ethers via Williamson Ether Synthesis
In an array of oven-dried vials under an inert atmosphere, N-Boc-4-hydroxypiperidine (1.0 eq) is dissolved in anhydrous THF (0.5 M). The solutions are cooled to 0 °C, and sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise. The mixtures are stirred at room temperature for 30 minutes. A unique alkyl halide (1.2 eq) is then added to each vial. The reactions are stirred at room temperature for 16 hours. The reactions are carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ethers are then purified. The Boc protecting group can be subsequently removed by treatment with an acid such as trifluoroacetic acid or HCl in dioxane.
Visualizing Workflows and Biological Pathways
Experimental Workflow for Parallel Library Synthesis
The following diagram illustrates a typical workflow for the parallel synthesis of a library of N-alkylated 4-hydroxypiperidine derivatives.
Caption: Parallel synthesis workflow for N-alkylation.
Signaling Pathway Example: JAK-STAT Pathway
Derivatives of 4-hydroxypiperidine have been investigated as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancer.
The 4-Hydroxypiperidine Scaffold: A Privileged Core for Diverse Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-hydroxypiperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of clinically successful and investigational drugs.[1][2] Its structural features—a saturated heterocyclic ring, a protected or accessible secondary amine, and a strategically placed hydroxyl group—offer a versatile platform for synthetic elaboration.[1][3] This combination allows for the fine-tuning of physicochemical properties, such as solubility and metabolic stability, and the precise orientation of pharmacophoric elements to engage with biological targets.[3] This guide explores key structural analog classes derived from the 4-hydroxypiperidine core, presenting quantitative biological data, detailed experimental protocols, and visualizations of relevant synthetic and signaling pathways.
Class 1: Histamine H₃ Receptor Antagonists
Derivatives of 4-hydroxypiperidine are prominent in the development of non-imidazole histamine H₃ receptor (H₃R) antagonists.[1][4] The H₃R is a presynaptic G-protein coupled receptor (GPCR) that modulates the release of histamine and other key neurotransmitters in the central nervous system, making its antagonists promising therapeutic agents for neurological and cognitive disorders.[1] The 4-hydroxypiperidine core often serves as a central linker, with the piperidine nitrogen and the 4-position hydroxyl group acting as key points for synthetic modification to optimize receptor affinity and selectivity.[5]
Quantitative Data: H₃ Receptor Affinity
The following table summarizes the in vitro potencies of representative 4-hydroxypiperidine-based H₃R antagonists. Affinity is often expressed as a pA₂ value (the negative logarithm of the antagonist concentration that produces a 2-fold shift in an agonist's concentration-response curve) or a pKᵢ value (the negative logarithm of the inhibition constant).
| Compound ID | Core Structure Modification | Receptor Target | Potency (pA₂ or pKᵢ) | Reference |
| ADS-003 (1a) | 1-[(Benzofuran-2-yl)methyl] substitution | Guinea Pig H₃R | pA₂ = 8.47 | [1] |
| ADS-003 (1a) | 1-[(Benzofuran-2-yl)methyl] substitution | Rat H₃R | pKᵢ = 7.9 | [1] |
| ADS-003 (1a) | 1-[(Benzofuran-2-yl)methyl] substitution | Human H₃R | pKᵢ = 6.6 | [1] |
| Compound 1d | 1-Benzyl substitution | Guinea Pig H₃R | pA₂ = 7.79 | [1] |
| Compound 9b1 | 1-Benzyl-4-(5-aminopentyloxy) | Human H₃R | pKᵢ = 6.78 | [4] |
| Compound 9b2 | 1-Benzyl-4-(5-aminopentyloxy) | Human H₃R | pKᵢ = 7.09 | [4] |
| Compound 9b5 | 1-Benzyl-4-(5-aminopentyloxy) | Human H₃R | pKᵢ = 6.99 | [4] |
| Thioperamide | Reference Imidazole Antagonist | Guinea Pig H₃R | pA₂ = 8.67 | [1] |
Experimental Protocols
General Synthetic Protocol for N-Alkylation of 4-Hydroxypiperidine Ethers
This protocol describes a common method for synthesizing H₃R antagonists by functionalizing the piperidine nitrogen.
-
Intermediate Preparation: Synthesize the key ether intermediate, such as N-methyl-5-[(piperidin-4-yl)oxy]-N-propylpentan-1-amine, typically by hydrogenation of its N-benzyl protected precursor using a palladium on charcoal catalyst in ethanol.[1]
-
Dissolution: Dissolve the amine intermediate (1.0 equivalent) and a tertiary amine base like triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath under an inert atmosphere (e.g., argon).
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (e.g., 2-phenylacetyl chloride, 1.2 equivalents) to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding an aqueous solution of potassium carbonate (K₂CO₃). Extract the aqueous layer multiple times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography.
-
Final Reduction: Reduce the purified amide to the final amine product using a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent (e.g., THF).[3]
Functional Assay: [³⁵S]GTPγS Binding for H₃R Antagonism
This functional assay measures the ability of a compound to inhibit agonist-stimulated G-protein activation.[6][7]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the recombinant human H₃ receptor (e.g., HEK-293T cells).[4]
-
Reaction Buffer: Prepare an assay buffer containing 20 mM HEPES, 10 mM MgCl₂, and 100 mM NaCl, at pH 7.4.
-
Incubation Mixture: In a final volume of 1 mL, incubate cell membranes (5–10 µg protein) with 0.05 nM [³⁵S]GTPγS, 10 µM GDP, a known H₃R agonist (e.g., (R)-(-)-α-methylhistamine), and various concentrations of the antagonist test compound.
-
Incubation: Incubate the mixture for 60 minutes at 25°C.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free [³⁵S]GTPγS.
-
Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the antagonist by plotting the percent inhibition of agonist-stimulated binding against the antagonist concentration. This can be converted to an antagonist affinity constant (Kₑ or Kₐ).
Visualizations
Mechanism of H₃R Antagonism
Class 2: Opioid Receptor Modulators
The 4-hydroxypiperidine scaffold, particularly the 4-(3-hydroxyphenyl)piperidine core, is integral to a class of potent and selective opioid receptor antagonists.[8] Unlike classical opioid antagonists like naloxone, where antagonist activity depends on the N-substituent, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are pure antagonists regardless of the N-substituent.[8] These compounds are invaluable tools for studying the opioid system and have therapeutic potential for conditions like opioid-induced constipation.
Quantitative Data: Opioid Receptor Antagonist Potency
The following table summarizes the antagonist potency (Kₑ values) of representative 4-(3-hydroxyphenyl)piperazine analogs, which share a similar pharmacophore with the piperidine series, at cloned human opioid receptors as determined by the [³⁵S]GTPγS functional assay.
| Compound ID | N-Substituent | μ-OR Kₑ (nM) | δ-OR Kₑ (nM) | κ-OR Kₑ (nM) | Reference |
| 5a | Phenylpropyl | 8.47 | 34.3 | 36.8 | [8] |
| 5b | Phenylpropyl (3R-methyl) | 0.88 | 13.4 | 4.09 | [8] |
| 5c | Phenylpropyl (3S-methyl) | 1.01 | 6.99 | 1.57 | [8] |
| 5f | Methyl (2S-methyl) | 1.95 | 36.4 | 14.2 | [8] |
| Naltrexone (1b) | Cyclopropylmethyl | 0.22 | 1.13 | 0.54 | [8] |
Experimental Protocols
General Synthetic Protocol for 1-Substituted 4-(3-Hydroxyphenyl)piperazines
This protocol outlines the synthesis of opioid antagonists based on a related piperazine core, demonstrating the key reductive amination step.[8]
-
Precursor Synthesis: Prepare the appropriate 1-(3-methoxyphenyl)piperazine precursor.
-
Demethylation: Demethylate the precursor by refluxing with concentrated hydrobromic acid (HBr) or treating with boron tribromide (BBr₃) to yield the key 1-(3-hydroxyphenyl)piperazine intermediate.
-
Reductive Amination:
-
Dissolve the intermediate (1.0 equivalent) and an aldehyde (e.g., 3-phenylpropionaldehyde, 1.1 equivalents) in a suitable solvent like 1,2-dichloroethane.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents).
-
Stir the reaction at room temperature for 12-24 hours until completion.
-
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry, filter, and concentrate the organic extracts. Purify the final compound using column chromatography or crystallization.
Functional Assay: Opioid Receptor [³⁵S]GTPγS Binding
The protocol is analogous to the one described for the H₃ receptor, with specific reagents tailored for opioid receptors.[2][9]
-
Membranes: Use cell membranes from lines expressing cloned human μ, δ, or κ opioid receptors (e.g., CHO cells).[2]
-
Agonist: Use a standard agonist for the receptor subtype being tested (e.g., DAMGO for μ-opioid receptor, DPDPE for δ-opioid receptor, U69,593 for κ-opioid receptor).[10]
-
Procedure: Follow the incubation, termination, and quantification steps as detailed in the H₃R protocol.
-
Analysis: Calculate the Kₑ values for the antagonists from the IC₅₀ values obtained in the presence of a fixed concentration of the respective agonist.
Visualizations
General Drug Discovery Workflow
Class 3: Analgesics Based on 4-Aryl-4-hydroxypiperidine
The 4-aryl-4-hydroxypiperidine scaffold is another critical structure, famously found as a core metabolite of the antipsychotic drug Haloperidol (4-(4-chlorophenyl)-4-hydroxypiperidine).[11][12] This core has also been explored for the development of novel analgesic compounds.[13] Modifications, particularly substitutions on the piperidine nitrogen, can lead to derivatives with significant analgesic activity.[13][14]
Quantitative Data: Analgesic Activity
Quantitative data for this class is often presented as a measure of analgesic effect in animal models, such as the tail flick test, rather than in vitro binding affinities. The results are typically qualitative, noting "significant activity" compared to a standard drug like Pethidine.
| Compound Class | Core Structure | Assay | Dose (i.m.) | Result | Reference |
| Series 2-5 | N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine | Tail Flick Test (Rat) | 50 mg/kg | Significant analgesic activity | [13][15][16] |
| Pethidine | Reference Opioid Analgesic | Tail Flick Test (Rat) | - | Standard for comparison | [13][16] |
Experimental Protocols
General Synthetic Protocol for N-Substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives
-
Starting Material: Begin with 4-(4'-chlorophenyl)-4-hydroxypiperidine.
-
Reaction Setup: Dissolve the starting material (1.0 equivalent) in a suitable solvent like acetone or DMF.
-
Base Addition: Add an appropriate base, such as anhydrous potassium carbonate (K₂CO₃), to the mixture.
-
Alkylating Agent: Add the desired alkylating agent (e.g., a substituted phenacyl halide) to the reaction mixture.
-
Reaction Conditions: Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Workup: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final product.
In Vivo Assay: Tail Flick Test for Analgesic Activity
The tail flick test is a standard method for assessing centrally-mediated analgesia in rodents.[13][14]
-
Animal Acclimation: Acclimate male Wistar rats or mice to the testing environment and apparatus.
-
Baseline Latency: Establish a baseline tail flick latency for each animal. This involves focusing a beam of radiant heat onto the animal's tail and recording the time it takes for the animal to "flick" its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound (e.g., 50 mg/kg) or a vehicle control via a specified route (e.g., intramuscularly, i.m.). A positive control group receiving a known analgesic like Pethidine or morphine is also included.[13][17]
-
Post-Treatment Latency: Measure the tail flick latency at set time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Analgesic activity is determined by a statistically significant increase in the tail flick latency compared to the vehicle control group. The data can be expressed as the percentage of maximal possible effect (% MPE).
Visualizations
Dopamine D2 Receptor Antagonism (Mechanism of Haloperidol)
References
- 1. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Human Metabolome Database: Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902) [hmdb.ca]
- 13. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. squ.elsevierpure.com [squ.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
The Versatile Scaffold: Unlocking the Agrochemical Potential of 4-Hydroxypiperidine Hydrochloride
A Technical Guide for Researchers and Agrochemical Professionals
Introduction: The ever-present challenge of ensuring global food security necessitates the development of novel and effective agrochemicals. In the quest for new herbicides, fungicides, and insecticides, chemists are increasingly turning to versatile molecular building blocks that offer a foundation for diverse and potent active ingredients. 4-Hydroxypiperidine hydrochloride, a readily available and synthetically tractable starting material, has emerged as a promising scaffold for the generation of a wide array of agrochemically active compounds. This technical guide provides an in-depth exploration of the potential applications of this compound in the agrochemical sector, summarizing key data, outlining experimental approaches, and visualizing synthetic pathways.
Fungicidal Applications: Targeting Key Fungal Pathogens
Derivatives of 4-hydroxypiperidine have demonstrated significant potential in the development of novel fungicides, with several classes of compounds exhibiting potent activity against a range of economically important plant pathogens.
Piperidine-4-carbohydrazide Derivatives
A notable class of fungicides derived from a piperidine scaffold are the piperidine-4-carbohydrazide derivatives. These compounds have shown excellent in vitro and in vivo efficacy against several fungal species. For example, compounds A13 and A41 have demonstrated superior activity against Rhizoctonia solani and Verticillium dahliae when compared to commercial standards like Chlorothalonil and Boscalid[1].
Table 1: In Vitro Fungicidal Activity of Piperidine-4-carbohydrazide Derivatives [1]
| Compound | Target Fungus | EC50 (µg/mL) |
| A13 | Rhizoctonia solani | 0.83 |
| A41 | Rhizoctonia solani | 0.88 |
| A13 | Verticillium dahliae | 1.12 |
| A41 | Verticillium dahliae | 3.20 |
| Chlorothalonil (Control) | Rhizoctonia solani | 1.64 |
| Boscalid (Control) | Rhizoctonia solani | 0.96 |
| Carbendazim (Control) | Verticillium dahliae | 19.3 |
| Chlorothalonil (Control) | Verticillium dahliae | 11.0 |
Mechanism of Action: The fungicidal activity of these compounds is attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. Compound A13 , for instance, exhibited an IC50 value of 6.07 µM for SDH inhibition[1]. This targeted action disrupts the pathogen's energy production, leading to its death.
References
Methodological & Application
Application Notes: Synthesis of 4-Hydroxypiperidine Hydrochloride from N-Boc-4-hydroxypiperidine
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in the pharmaceutical industry.[1] Its stability under a variety of reaction conditions and its facile removal under mild acidic conditions make it ideal for multi-step syntheses of complex molecules.[1] The deprotection of N-Boc-4-hydroxypiperidine is a critical step in the synthesis of numerous pharmaceutical intermediates, as the resulting 4-hydroxypiperidine scaffold is a key structural motif in a wide range of biologically active compounds.[2] This document provides a detailed protocol for the efficient synthesis of 4-Hydroxypiperidine hydrochloride via the acid-catalyzed deprotection of N-Boc-4-hydroxypiperidine.
Reaction Principle
The removal of the Boc group is achieved through acidolysis. The reaction mechanism involves the protonation of the carbamate oxygen by a strong acid, such as hydrogen chloride (HCl).[1] This is followed by the fragmentation of the protonated intermediate, which leads to the formation of the highly stable tert-butyl cation and a carbamic acid. The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide and yielding the protonated piperidine amine as its hydrochloride salt.[1]
Experimental Protocol
This protocol describes the synthesis of this compound from N-Boc-4-hydroxypiperidine using a saturated solution of hydrogen chloride in 1,4-dioxane.
Materials and Reagents:
-
N-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxypiperidine-1-carboxylate)
-
Saturated solution of HCl in 1,4-dioxane (e.g., 4M HCl in dioxane)
-
Anhydrous 1,4-dioxane (if preparing the HCl solution)
-
Diethyl ether or other suitable solvent for trituration (optional)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Fume hood
-
Rotary evaporator
-
Standard glassware (beakers, graduated cylinders)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Reaction Setup: In a round-bottom flask, place N-Boc-4-hydroxypiperidine (1.0 eq.).
-
Reagent Addition: Under a fume hood, add a saturated solution of HCl in 1,4-dioxane to the flask. A typical ratio is 6 mL of solution per gram of starting material.[3]
-
Reaction: Stir the resulting mixture at room temperature (approx. 20°C) for 2 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[3] This will remove the solvent and excess HCl, yielding the crude product.
-
Purification (Optional): The resulting solid can be triturated with a solvent like diethyl ether to remove any non-polar impurities, followed by filtration to collect the purified product.
-
Drying: Dry the obtained solid under vacuum to afford this compound as an off-white solid.[3]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Hydrogen chloride and 1,4-dioxane are hazardous. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Avoid inhalation of dust and vapors.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis.
| Parameter | Value | Reference |
| Starting Material | ||
| N-Boc-4-hydroxypiperidine (MW: 201.27 g/mol ) | 5.0 g (24.84 mmol) | [3] |
| Reagent | ||
| Saturated HCl in 1,4-Dioxane | 30 mL | [3] |
| Reaction Conditions | ||
| Temperature | Room Temperature (~20°C) | [3] |
| Time | 2 hours | [3] |
| Product | ||
| This compound (MW: 137.61 g/mol ) | 3.4 g | [3] |
| Theoretical Yield | 3.42 g | |
| Yield | 99% | [3] |
| Physical Appearance | Off-white solid | [3] |
Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocol for Ugi Reaction Utilizing 4-Hydroxypiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ugi four-component reaction (U-4CR) is a powerful one-pot multicomponent reaction that allows for the rapid and efficient synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] This reaction is highly valued in medicinal chemistry and drug discovery for its ability to generate diverse libraries of complex molecules in a single synthetic step.[1] This application note provides a detailed protocol for performing the Ugi reaction using 4-Hydroxypiperidine hydrochloride as the amine component. The use of an amine hydrochloride salt necessitates the inclusion of a base to liberate the free amine for participation in the reaction.
The Ugi reaction proceeds through a series of equilibria, commencing with the formation of an imine from the amine and the carbonyl compound.[3] This is followed by the nucleophilic addition of the isocyanide to the iminium ion, which is then trapped by the carboxylate. The reaction is driven to completion by the irreversible Mumm rearrangement to form the stable bis-amide product.[1]
Key Applications
-
Combinatorial Chemistry and Library Synthesis: The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the rapid generation of large, diverse compound libraries for high-throughput screening.[1]
-
Drug Discovery: The products of the Ugi reaction, peptidomimetics, are of significant interest in drug discovery for their potential as therapeutic agents.[4] The synthesis of complex heterocyclic scaffolds, including those containing piperidine moieties, is readily achieved.[5]
-
Synthesis of Active Pharmaceutical Ingredients (APIs): The Ugi reaction has been successfully employed in the synthesis of various APIs, including derivatives of carfentanil and remifentanil.[6]
Reaction and Mechanism
The overall Ugi four-component reaction is depicted below:
Scheme 1: General Ugi Reaction
The reaction mechanism involves the initial formation of an iminium ion from the aldehyde and the amine (after deprotonation of the hydrochloride salt). The isocyanide then adds to the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently attacked by the carboxylate anion, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acylamino amide product.
Caption: Ugi reaction mechanism.
Experimental Protocol
This protocol outlines a general procedure for the Ugi reaction using this compound. The specific aldehyde, carboxylic acid, and isocyanide should be chosen based on the desired final product.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Carboxylic Acid (e.g., Acetic Acid)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Triethylamine (Et3N)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous methanol to the flask to achieve a final reactant concentration of 0.5-2.0 M.[1]
-
Base Addition: Add triethylamine (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature to liberate the free 4-Hydroxypiperidine.
-
Component Addition: Sequentially add the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq) to the reaction mixture. Stir for 5-10 minutes.
-
Isocyanide Addition: Add the isocyanide (1.0 eq) to the mixture. The addition of the isocyanide is often exothermic.[1]
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within minutes to a few hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for the Ugi reaction.
Data Presentation
The yields of Ugi reactions are generally high, though they can be influenced by the specific substrates used. The following table provides representative data for Ugi reactions involving cyclic amines.
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Amine | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 4-Hydroxypiperidine | Methanol | 2 | 75-85 |
| 2 | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | 4-Hydroxypiperidine | Methanol | 3 | 70-80 |
| 3 | 4-Chlorobenzaldehyde | Propionic Acid | Benzyl isocyanide | 4-Hydroxypiperidine | Methanol | 2.5 | 80-90 |
Note: Yields are representative and may vary based on specific reaction conditions and purification efficiency.
Troubleshooting
-
Low Yield:
-
Ensure all reagents are pure and the solvent is anhydrous.
-
Confirm the complete deprotonation of the amine hydrochloride by the base. A slight excess of the base may be beneficial.
-
Increase the concentration of the reactants.[1]
-
-
Incomplete Reaction:
-
Allow the reaction to stir for a longer period.
-
Slightly warming the reaction mixture may be beneficial, but should be done with caution as the reaction is exothermic.
-
-
Side Product Formation:
-
The order of addition of reagents can sometimes influence the outcome. The protocol provided is a general guideline.
-
Purification by column chromatography is crucial to remove any unreacted starting materials or side products.
-
Safety Precautions
-
Isocyanides are volatile, toxic, and have a very unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction can be exothermic, especially upon addition of the isocyanide. Ensure adequate cooling is available if necessary.
By following this protocol, researchers can effectively utilize this compound in the Ugi four-component reaction to synthesize a wide array of complex molecules for applications in drug discovery and development.
References
- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ugi Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
methodology for N-alkylation of 4-Hydroxypiperidine hydrochloride
An essential reaction in medicinal chemistry and drug development is the N-alkylation of 4-hydroxypiperidine. This process introduces various alkyl or aryl groups onto the nitrogen atom of the piperidine ring, a scaffold present in numerous pharmaceuticals. The starting material, 4-hydroxypiperidine hydrochloride, is a salt, meaning the nitrogen is protonated. Consequently, a crucial first step in most N-alkylation procedures is the in-situ neutralization with a base to liberate the free secondary amine, which then acts as the nucleophile.
This document provides detailed application notes and protocols for three widely-used methodologies for the N-alkylation and N-arylation of 4-hydroxypiperidine: Direct Alkylation with Alkyl Halides, Reductive Amination, and Buchwald-Hartwig Amination.
Application Notes
The choice of synthetic methodology for N-alkylation depends on the desired substituent, substrate compatibility, and scale of the reaction.
-
Direct N-Alkylation with Alkyl Halides : This is a classical and straightforward SN2 reaction. The free 4-hydroxypiperidine attacks an alkyl halide (or sulfonate), forming a new C-N bond. The reaction requires a base to neutralize the hydrochloride salt and to scavenge the acid generated during the reaction.[1] Common bases include inorganic carbonates like K₂CO₃ or non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base).[1] While effective for simple primary and some secondary alkyl halides, this method can lead to over-alkylation, forming a quaternary ammonium salt, especially if the alkylating agent is used in excess or is highly reactive.[1]
-
Reductive Amination : This powerful and versatile method allows for the introduction of a wide array of alkyl groups. The reaction proceeds by forming an iminium ion intermediate from the condensation of 4-hydroxypiperidine and a carbonyl compound (an aldehyde or ketone).[2] This intermediate is then reduced in situ to the corresponding tertiary amine.[2] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often used because they are selective for the iminium ion over the starting carbonyl compound, allowing the reaction to be performed in one pot.[2][3] This method avoids the issue of over-alkylation seen in direct alkylation.[2]
-
Buchwald-Hartwig Amination : For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is the state-of-the-art method.[4] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and an amine.[4][5] The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu).[6] The development of specialized ligands has greatly expanded the scope of this reaction, making it a highly reliable tool for synthesizing N-aryl amines, which are common motifs in pharmaceuticals.[6][7]
Comparative Summary of N-Alkylation Methodologies
The following table summarizes the key parameters for the described N-alkylation and N-arylation protocols.
| Parameter | Direct N-Alkylation | Reductive Amination | Buchwald-Hartwig N-Arylation |
| Substrate (Electrophile) | Alkyl Halides (R-X) | Aldehydes (RCHO), Ketones (R₂CO) | Aryl Halides (Ar-X), Aryl Triflates (Ar-OTf) |
| Key Reagents | Base (e.g., K₂CO₃, DIPEA)[1] | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)[3] | Pd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu) |
| Typical Solvents | Acetonitrile (MeCN), Dimethylformamide (DMF)[1] | Dichloroethane (DCE), Methanol (MeOH) | Toluene, Dioxane[5] |
| Reaction Temperature | Room Temperature to 70 °C[1] | 0 °C to Room Temperature[8] | 80 °C to 110 °C[6] |
| Key Advantages | Simple procedure, readily available reagents. | High versatility, avoids over-alkylation, mild conditions.[2] | Forms challenging C(aryl)-N bonds, broad substrate scope.[4] |
| Key Limitations | Risk of over-alkylation, limited to alkyl electrophiles.[1] | Requires a carbonyl compound, reducing agents can be sensitive. | Requires inert atmosphere, expensive catalysts/ligands.[6] |
Experimental Protocols
Protocol 1: Direct N-Alkylation using an Alkyl Bromide
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl bromide using potassium carbonate as the base.
Materials:
-
This compound
-
Alkyl bromide (1.1 eq.)
-
Potassium carbonate (K₂CO₃) (2.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and potassium carbonate (2.5 eq.).
-
Add anhydrous DMF and stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride.
-
Add the alkyl bromide (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-4-hydroxypiperidine.
Protocol 2: Reductive Amination using an Aldehyde
This protocol provides a method for N-alkylation via reductive amination with an aldehyde and sodium triacetoxyborohydride.
Materials:
-
This compound
-
Triethylamine (TEA) (1.1 eq.)
-
Aldehyde (1.0 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Suspend this compound (1.0 eq.) in anhydrous DCE.
-
Add triethylamine (1.1 eq.) to liberate the free amine. Stir for 15 minutes.
-
Add the aldehyde (1.0 eq.) and stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature until the reaction is complete as indicated by TLC (typically 12-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig N-Arylation
This protocol details the palladium-catalyzed N-arylation of 4-hydroxypiperidine with an aryl bromide. Note: This reaction is sensitive to air and moisture and must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques.[6]
Materials:
-
This compound
-
Aryl bromide (1.0 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous, degassed toluene
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or tube
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), NaOtBu (1.4 eq.), and this compound (1.2 eq.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the aryl bromide (1.0 eq.) followed by anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC/GC-MS analysis indicates completion.[6]
-
Cool the mixture to room temperature and quench by slowly adding water.[6]
-
Dilute with diethyl ether and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. soc.chim.it [soc.chim.it]
The Pivotal Role of 4-Hydroxypiperidine Hydrochloride in Central Nervous System Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxypiperidine scaffold is a privileged structural motif frequently incorporated into a diverse range of centrally acting agents. Its rigid heterocyclic core, combined with the synthetic versatility offered by the hydroxyl group, makes it an invaluable building block in modern medicinal chemistry. 4-Hydroxypiperidine hydrochloride serves as a stable and readily available starting material for the synthesis of numerous drug candidates targeting various CNS disorders, including schizophrenia, Parkinson's disease, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).
This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel CNS-active compounds. It includes a summary of quantitative data for key compounds, detailed synthetic procedures, and visual representations of relevant signaling pathways and experimental workflows.
Application in the Synthesis of Dopamine D4 Receptor Antagonists
The dopamine D4 receptor, a G-protein coupled receptor, is a significant target for the management of neuropsychiatric disorders.[1] The 4-hydroxypiperidine moiety is a key component in the design of potent and selective D4 receptor antagonists.
Quantitative Data Summary: Dopamine D4 Receptor Antagonists
| Compound ID | Target(s) | Binding Affinity (Ki, nM) | Selectivity vs. D2R | Selectivity vs. D3R | Reference |
| 14a | D4R | 0.3 | >2000-fold | >2000-fold | [2] |
| 11d | D4R | 121 | - | - | [3] |
| 12c | σ1 / D4 | 0.7 (σ1), 860 (D4) | - | - | [1] |
| 9j | D4R | High | >30-fold | >30-fold | [4] |
| 7 | D4R | pKi = 9.18 | 2239-fold | 1413-fold | [5] |
| 8 | D4R | pKi = 9.15 | 1585-fold | 1000-fold | [5] |
Note: "-" indicates data not available in the cited source.
Experimental Protocol: Synthesis of a Benzyloxypiperidine-based D4 Receptor Antagonist
This protocol outlines a general multi-step synthesis of a D4 receptor antagonist, adapted from published procedures.[1][4]
Step 1: N-Boc Protection of 4-Hydroxypiperidine
A detailed protocol for the synthesis of the key intermediate, N-Boc-4-hydroxypiperidine, is provided in a later section.
Step 2: O-Alkylation of N-Boc-4-hydroxypiperidine
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add the desired benzyl bromide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-benzyloxypiperidine.
Step 3: Boc Deprotection
-
Dissolve the N-Boc-4-benzyloxypiperidine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-benzyloxypiperidine.
Step 4: N-Alkylation or Reductive Amination
-
Method A: N-Alkylation
-
To a solution of 4-benzyloxypiperidine (1.0 eq) in acetonitrile, add cesium carbonate (Cs₂CO₃, 2.0 eq) and the desired benzyl bromide (1.1 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
-
-
Method B: Reductive Amination
-
To a solution of 4-benzyloxypiperidine (1.0 eq) and the desired aldehyde (1.1 eq) in DCM, add triethylamine (Et₃N, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer and concentrate. Purify by flash column chromatography.
-
Caption: Synthetic workflow for a D4 receptor antagonist.
Dopamine D4 Receptor Signaling Pathway
Activation of the D4 receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[6][7] This can modulate the activity of various downstream effectors, including protein kinase A (PKA), and influence ion channel function.
Caption: Dopamine D4 receptor signaling cascade.
Application in the Synthesis of Histamine H3 Receptor Antagonists
Histamine H3 receptors are primarily located in the CNS and act as auto- and heteroreceptors, modulating the release of histamine and other neurotransmitters.[8] Antagonists of the H3 receptor are being investigated for the treatment of cognitive and sleep disorders. The 4-hydroxypiperidine scaffold is a common feature in many non-imidazole H3 receptor antagonists.
Quantitative Data Summary: Histamine H3 Receptor Antagonists
| Compound ID | Target(s) | Binding Affinity (pA2/Ki) | Cholinesterase Inhibition (IC50, µM) | Reference |
| ADS-003 | H3R | pA2 = 8.47 | - | [9] |
| ADS031 | H3R, AChE, BuChE | Ki = 12.5 nM (hH3R) | 1.537 (AChE), 1.353 (BuChE) | |
| ADS021 | H3R, BuChE | - | 0.559 (BuChE) | |
| UCL 1972 | H3R | Ki = 39 nM | - | [10] |
Note: "-" indicates data not available in the cited source. pA2 is a measure of antagonist potency.
Experimental Protocol: Synthesis of a 4-Oxypiperidine-based H3 Receptor Antagonist
This protocol describes a general synthesis adapted from the literature for preparing multi-target ligands acting on H3 receptors and cholinesterases.[11]
Step 1: Boc Protection of 4-(Methylamino)phenol
-
Treat 4-(methylamino)phenol hemisulfate salt with di-tert-butyl dicarbonate in the presence of triethylamine to yield tert-butyl (4-hydroxyphenyl)(methyl)carbamate.
Step 2: Mitsunobu Reaction
-
To a solution of 1-benzyl-4-hydroxypiperidine (1.0 eq), tert-butyl (4-hydroxyphenyl)(methyl)carbamate (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired ether.
Step 3: Boc Deprotection
-
Dissolve the product from Step 2 in a solution of hydrochloric acid in 1,4-dioxane (4 M).
-
Stir the mixture at room temperature for 4-6 hours.
-
Concentrate the reaction mixture and purify the product.
Caption: General synthesis of a 4-oxypiperidine H3 antagonist.
Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 receptor signaling overview.
Protocol: Synthesis and Purification of N-Boc-4-hydroxypiperidine
N-Boc-4-hydroxypiperidine is a crucial intermediate. Two common synthetic routes are the Boc-protection of 4-hydroxypiperidine and the reduction of N-Boc-4-piperidone.[1][13]
Route 1: Boc Protection of 4-Hydroxypiperidine
-
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane, add potassium carbonate (1.5 eq).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield N-Boc-4-hydroxypiperidine as a white solid.[1]
Route 2: Reduction of N-Boc-4-piperidone
-
Reaction Setup: Dissolve N-Boc-4-piperidone (1.0 eq) in methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[1]
Caption: Synthetic routes to N-Boc-4-hydroxypiperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 8. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 4-Hydroxypiperidine Hydrochloride Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the 4-hydroxypiperidine hydrochloride scaffold in the synthesis of potent and selective kinase inhibitors. The 4-hydroxypiperidine moiety is a privileged scaffold in medicinal chemistry, enhancing solubility, improving pharmacokinetic properties, and providing a crucial interaction point with target proteins. This document will cover the synthesis of inhibitors for key kinase targets including Anaplastic Lymphoma Kinase (ALK), c-Met, p38 Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase (JAK), complete with experimental protocols, quantitative data, and visual diagrams of signaling pathways and synthetic workflows.
Introduction to Kinase Inhibition with 4-Hydroxypiperidine Scaffolds
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The 4-hydroxypiperidine scaffold has emerged as a valuable building block in the design of kinase inhibitors. Its inherent structural features, including a modifiable hydroxyl group and a basic nitrogen atom, allow for the creation of molecules with optimized binding affinities and drug-like properties.
A prime example of a successful drug synthesized using this scaffold is Crizotinib, a dual inhibitor of ALK and c-Met, used in the treatment of non-small cell lung cancer. The piperidine ring in Crizotinib acts as a key linker element, and its derivatization is critical for the drug's activity.[1]
Featured Kinase Targets and Signaling Pathways
Anaplastic Lymphoma Kinase (ALK) and c-Met Signaling
ALK and c-Met are receptor tyrosine kinases that, when aberrantly activated, can drive the growth and survival of cancer cells.[2] Crizotinib effectively inhibits these kinases, blocking downstream signaling cascades. Key downstream pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation and survival.[3]
References
The Role of 4-Hydroxypiperidine Hydrochloride in the Synthesis of Histamine H3 Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the use of 4-hydroxypiperidine hydrochloride as a key building block in the synthesis of non-imidazole histamine H3 receptor (H3R) antagonists. These antagonists are of significant interest for their potential therapeutic applications in a range of neurological and cognitive disorders.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS), plays a crucial role in modulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1][2][3] Antagonists of the H3 receptor can enhance the release of these neurotransmitters, making them promising therapeutic agents for conditions like Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[2][4]
Non-imidazole H3R antagonists are particularly sought after to improve brain penetration and reduce potential interactions with cytochrome P450 enzymes, a common issue with imidazole-containing compounds.[3][5] The 4-hydroxypiperidine scaffold is a versatile starting material for the synthesis of these non-imidazole antagonists, providing a key structural motif for potent and selective compounds.
Histamine H3 Receptor Signaling Pathway
Activation of the G protein-coupled H3 receptor (H3R) initiates a signaling cascade that primarily involves the Gαi/o subunit.[1][4] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) and the transcription factor CREB.[4] Additionally, H3R activation can modulate other signaling pathways, including the MAPK and PI3K/AKT pathways, and influence ion channel activity.[4] H3R antagonists block these effects, leading to an increase in neurotransmitter release.
Caption: Histamine H3 Receptor Signaling Pathway.
Synthetic Applications of this compound
This compound serves as a versatile starting material for the synthesis of various H3R antagonists. The general synthetic approach involves the initial protection of the piperidine nitrogen, followed by functionalization of the hydroxyl group, and subsequent deprotection and further modification.
A common synthetic workflow is outlined below:
Caption: General Synthetic Workflow.
Quantitative Data Summary
The following table summarizes the in vitro activities of representative H3 receptor antagonists synthesized using 4-hydroxypiperidine derivatives.
| Compound ID | Structure | hH3R pKi | gpH3R pA2 | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| ADS003 | 5-((1-(benzofuran-2-ylmethyl)piperidin-4-yl)oxy)-N-methyl-N-propylpentan-1-amine | - | 8.47 | - | - | [3][6] |
| ADS009 | 5-((1-benzylpiperidin-4-yl)oxy)-N-methyl-N-propylpentan-1-amine | - | 7.79 | - | - | [6] |
| ADS031 | N-methyl-N-(((6-((1-benzylpiperidin-4-yl)oxy)naphthalen-2-yl)methyl)propylamine | 12.5 nM (affinity) | - | 1.537 | 1.353 | [7][8] |
| 9b2 | 1-benzyl-4-(3-(diethylamino)propoxy)piperidine | 7.09 | - | - | - | [9] |
| 9b1 | 1-benzyl-4-(3-(dipropylamino)propoxy)piperidine | 6.78 | - | - | - | [9] |
| 9b5 | 1-benzyl-4-(5-(diethylamino)pentyloxy)piperidine | 6.99 | - | - | - | [9] |
| 9b6 | 1-benzyl-4-(5-(dipropylamino)pentyloxy)piperidine | 6.97 | - | - | - | [9] |
Note: pKi and pA2 are logarithmic measures of binding affinity and antagonist potency, respectively. A higher value indicates greater potency. IC50 is the concentration of an inhibitor where the response is reduced by half.
Experimental Protocols
The following are representative protocols for the key synthetic transformations involving 4-hydroxypiperidine in the synthesis of H3 receptor antagonists.
Protocol 1: N-Boc Protection of 4-Hydroxypiperidine
This protocol describes the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (Et3N) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.
Protocol 2: O-Alkylation via Mitsunobu Reaction
This protocol details the etherification of N-Boc-4-hydroxypiperidine with a phenolic compound.
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Substituted phenol (e.g., 4-(methylamino)phenol hemisulfate salt) (1.2 eq)
-
Triphenylphosphine (PPh3) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine, the substituted phenol, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired ether.
Protocol 3: N-Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free secondary amine.
Materials:
-
N-Boc protected piperidine derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected piperidine derivative in DCM.
-
Add an excess of TFA (e.g., 10 equivalents) or a saturated solution of HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting hydrochloride or trifluoroacetate salt can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to obtain the free amine.
Protocol 4: N-Alkylation via Reductive Amination
This protocol details the final N-alkylation step to introduce the desired substituent on the piperidine nitrogen.
Materials:
-
Deprotected piperidine derivative (from Protocol 3)
-
Aldehyde or Ketone (e.g., benzaldehyde or benzofuran-2-carbaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the deprotected piperidine derivative and the corresponding aldehyde or ketone in DCM or DCE.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final H3 receptor antagonist.
Conclusion
This compound is a readily available and highly valuable starting material for the synthesis of a diverse range of non-imidazole histamine H3 receptor antagonists. The synthetic routes are generally robust and utilize well-established organic transformations, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies and the identification of potent drug candidates. The protocols provided herein offer a solid foundation for researchers in the field of medicinal chemistry and drug development to explore the therapeutic potential of H3 receptor antagonists.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for 4-Hydroxypiperidine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 4-hydroxypiperidine hydrochloride. Effective protection of the amine and hydroxyl functionalities is critical for achieving desired chemical transformations with high yield and selectivity, particularly in the synthesis of complex pharmaceutical intermediates.
Introduction to Protecting Group Strategies
4-Hydroxypiperidine is a versatile bifunctional molecule containing a secondary amine and a secondary hydroxyl group. To selectively functionalize one group in the presence of the other, a robust protecting group strategy is essential. The choice of protecting groups is dictated by their stability to various reaction conditions and the ease and selectivity of their removal. An orthogonal protecting group strategy, where one group can be removed in the presence of another, offers the highest degree of synthetic flexibility.
Herein, we discuss common protecting groups for the nitrogen and oxygen atoms of 4-hydroxypiperidine, providing detailed experimental protocols and comparative data to guide the selection of the most appropriate strategy for your synthetic needs.
Protecting the Piperidine Nitrogen
The secondary amine of 4-hydroxypiperidine is typically more nucleophilic than the hydroxyl group. Therefore, protection of the nitrogen is often the first step in a synthetic sequence. The most common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
N-Boc Protection
The Boc group is stable under a wide range of non-acidic reaction conditions, making it ideal for subsequent modifications of the hydroxyl group. It can be easily removed under mild acidic conditions.
Table 1: Summary of N-Boc Protection of 4-Hydroxypiperidine
| Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Di-tert-butyl dicarbonate ((Boc)₂O) | K₂CO₃ | Methanol | 25-30 | 6-8 | Near-quantitative | [1] |
| Di-tert-butyl dicarbonate ((Boc)₂O) | NaHCO₃ (aq) | Dichloromethane | Room Temp | 15 | Quantitative | [2] |
Experimental Protocol: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Petroleum ether
Procedure:
-
If starting from this compound, neutralize it first. Dissolve the hydrochloride salt in water and add a stoichiometric amount of a suitable base (e.g., NaHCO₃) until the pH is neutral to slightly basic. Extract the free 4-hydroxypiperidine with a suitable organic solvent like dichloromethane. Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the resulting 4-hydroxypiperidine in methanol in a round-bottom flask.
-
Add potassium carbonate (1.5-2.0 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) to the mixture.
-
Reflux the reaction mixture for 6-8 hours at 25-30°C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, filter off the insoluble salts.
-
Concentrate the methanol filtrate under reduced pressure to obtain a viscous oil or solid.
-
Add petroleum ether to the residue and place it in a refrigerator to induce crystallization.
-
Collect the white crystalline product, N-Boc-4-hydroxypiperidine, by vacuum filtration. A near-quantitative yield is expected.[1]
Protecting the 4-Hydroxyl Group
With the nitrogen atom protected, the hydroxyl group of N-Boc-4-hydroxypiperidine can be selectively functionalized. Common protecting groups for the hydroxyl functionality include benzyl (Bn) ethers and silyl ethers like tert-butyldimethylsilyl (TBDMS).
O-Benzylation
Benzyl ethers are stable to a wide range of reaction conditions, including acidic and basic environments, but can be readily cleaved by catalytic hydrogenolysis.
O-Silylation
Silyl ethers, such as TBDMS, are stable to many non-acidic and non-fluoride containing reagents. They are typically removed with fluoride ion sources.
Table 2: Summary of O-Protection of N-Boc-4-hydroxypiperidine
| Protecting Group | Reagents | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl (Bn) | Benzyl bromide (BnBr) | Sodium hydride (NaH) | DMF | 0 to RT | 12-16 | High |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl | Imidazole | DMF | 0 to RT | 12-16 | High |
Experimental Protocol: O-Benzylation of N-Boc-4-hydroxypiperidine
Materials:
-
N-Boc-4-hydroxypiperidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0°C.[4]
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Cool the mixture back to 0°C and add benzyl bromide (1.1 equivalents) dropwise.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-(benzyloxy)piperidine.
Orthogonal Protecting Group Strategy
An orthogonal strategy allows for the selective deprotection and functionalization of one functional group while the other remains protected. A common orthogonal pair for 4-hydroxypiperidine is the acid-labile N-Boc group and the hydrogenolysis-labile O-Bn group.
Caption: Orthogonal protection and deprotection of 4-hydroxypiperidine.
Experimental Protocol: Orthogonal Strategy in Practice
This protocol outlines the selective deprotection of the N-Boc group from N-Boc-4-(benzyloxy)piperidine, followed by N-functionalization.
Part A: Selective N-Boc Deprotection
Materials:
-
N-Boc-4-(benzyloxy)piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve N-Boc-4-(benzyloxy)piperidine (1.0 equivalent) in a 1:1 mixture of DCM and TFA.[4]
-
Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.[4]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-(benzyloxy)piperidine.
Part B: N-Alkylation of 4-(Benzyloxy)piperidine
Materials:
-
4-(Benzyloxy)piperidine
-
Desired alkyl bromide (e.g., ethyl bromide)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile
Procedure:
-
To a solution of 4-(benzyloxy)piperidine (1.0 equivalent) in acetonitrile, add cesium carbonate (2.0 equivalents) and the desired alkyl bromide (1.1 equivalents).[4]
-
Stir the mixture at room temperature for 16-24 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the N-alkylated product.
Deprotection Strategies
The final step in many synthetic sequences is the removal of the protecting groups to unveil the desired functionalized 4-hydroxypiperidine derivative. The choice of deprotection method is critical to avoid affecting other sensitive functionalities in the molecule.
Table 3: Summary of Deprotection Conditions
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) |
| N-Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp | 2-4 |
| N-Boc | HCl in 1,4-dioxane | 1,4-Dioxane | Room Temp | 2 |
| O-Benzyl (Bn) | H₂ (g), Pd/C (10%) | Methanol or Ethanol | Room Temp | 2-16 |
| O-TBDMS | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temp | 1-4 |
Experimental Workflows
The following diagrams illustrate the logical flow of the protecting group strategies discussed.
Caption: Workflow for N-Boc protection of 4-hydroxypiperidine.
Caption: Workflow for O-benzylation of N-Boc-4-hydroxypiperidine.
Conclusion
The selection of an appropriate protecting group strategy is a critical step in the successful synthesis of complex molecules derived from this compound. The N-Boc group offers robust protection for the piperidine nitrogen, allowing for a wide range of subsequent modifications to the hydroxyl group. The use of orthogonal protecting groups, such as the O-benzyl ether, provides the synthetic flexibility required for the selective functionalization of either the nitrogen or the oxygen atom. The protocols and data presented in this document serve as a comprehensive guide for researchers in the rational design and execution of their synthetic strategies.
References
Application Notes and Protocols for the Acylation of 4-Hydroxypiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-acylation of 4-hydroxypiperidine hydrochloride. This reaction is a fundamental transformation in medicinal chemistry, enabling the synthesis of a wide array of substituted piperidine scaffolds for drug discovery and development. The secondary amine of 4-hydroxypiperidine is generally more nucleophilic than the secondary alcohol, allowing for selective N-acylation without the need for protecting the hydroxyl group.[1]
Introduction
4-Hydroxypiperidine is a valuable building block in the synthesis of various pharmaceutical compounds. Its hydrochloride salt is a common and stable starting material. The acylation of the piperidine nitrogen introduces an amide functionality, which can be a key pharmacophore or a synthetic handle for further molecular elaboration. This document outlines the general principles and provides specific protocols for the acylation of this compound with common acylating agents such as acetyl chloride and benzoyl chloride.
Since the starting material is a hydrochloride salt, the reaction necessitates the use of a base to neutralize the acid and liberate the free secondary amine for reaction. Non-nucleophilic organic bases like triethylamine (TEA) or pyridine are commonly employed for this purpose.[1] The choice of acylating agent, solvent, and reaction conditions can be tailored to achieve optimal yields and purity of the desired N-acyl-4-hydroxypiperidine product.
Reaction Conditions Summary
The following table summarizes typical reaction conditions for the acylation of this compound, providing a comparative overview of different methodologies.
| Acylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine (2.2 eq) | Dichloromethane (DCM) | 0 to RT | 2 - 4 | 85 - 95 |
| Acetic Anhydride | Pyridine | Pyridine | 0 to RT | 1 - 3 | 80 - 90 |
| Benzoyl Chloride | Triethylamine (2.2 eq) | Dichloromethane (DCM) | 0 to RT | 3 - 6 | 90 - 98 |
| Benzoyl Chloride | Pyridine | Pyridine | 0 to RT | 2 - 5 | 88 - 96 |
Experimental Protocols
Protocol 1: N-Acetylation using Acetyl Chloride and Triethylamine
This protocol describes the N-acetylation of this compound using acetyl chloride as the acylating agent and triethylamine as the base in dichloromethane.
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to the flask to create a suspension (approx. 0.5 M concentration).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the stirred suspension. Stir for 15-20 minutes at 0 °C to allow for the formation of the free base.
-
In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Benzoylation using Benzoyl Chloride and Pyridine
This protocol details the N-benzoylation of this compound using benzoyl chloride in pyridine, which acts as both the base and the solvent.
Materials:
-
This compound
-
Benzoyl Chloride
-
Pyridine, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred suspension.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-5 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography if needed.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the acylation of this compound.
Caption: General workflow for the acylation of this compound.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents are anhydrous, as moisture can quench the acylating agent. Increasing the reaction time or temperature may also improve conversion.[1] Using a slight excess of the acylating agent can help drive the reaction to completion.
-
Formation of Side Products: The primary potential side product is the O-acylated compound. While N-acylation is generally favored due to the higher nucleophilicity of the amine, O-acylation can occur, especially with highly reactive acylating agents or under forcing conditions. Performing the reaction at a lower temperature can help minimize the formation of this side product.[1]
-
Difficult Purification: The presence of unreacted starting material or basic byproducts can complicate purification. Thorough washing of the organic layer during the work-up is crucial. For instance, washing with a mild acidic solution (e.g., 1 M HCl) effectively removes residual triethylamine or pyridine.
By following these protocols and considering the troubleshooting advice, researchers can effectively perform the N-acylation of this compound to generate key intermediates for their drug discovery and development programs.
References
The Role of 4-Hydroxypiperidine Hydrochloride in Multi-Component Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Hydroxypiperidine hydrochloride is a versatile building block in organic synthesis, particularly valued in the construction of complex molecular architectures relevant to drug discovery and development. Its bifunctional nature, possessing both a secondary amine and a hydroxyl group, allows for its participation in a variety of chemical transformations. In the realm of multi-component reactions (MCRs), which involve the one-pot assembly of three or more reactants, this compound serves as a crucial amine component. The resulting piperidine-containing scaffolds are prevalent in a wide range of biologically active compounds and approved drugs, underscoring the importance of MCRs in medicinal chemistry for the rapid generation of diverse compound libraries.
This document provides detailed application notes and experimental protocols for the use of this compound in the Ugi four-component reaction (U-4CR), a prominent MCR for the synthesis of α-acetamido carboxamides, which are valuable peptidomimetics.
Application Notes: this compound in the Ugi Four-Component Reaction
The Ugi four-component reaction is a powerful tool for diversity-oriented synthesis, allowing for the rapid creation of complex molecules from simple starting materials. This compound is an excellent substrate for this reaction, where it provides the amine component.
Key Advantages of Using this compound in Ugi Reactions:
-
Introduction of a Key Pharmacophore: The piperidine ring is a common motif in many pharmaceuticals. Incorporating it via an MCR is an efficient strategy in drug discovery.
-
Versatility: The hydroxyl group on the piperidine ring can be further functionalized post-Ugi reaction, allowing for the creation of even more complex and diverse molecular scaffolds.
-
Efficiency: The one-pot nature of the Ugi reaction saves time, resources, and reduces waste compared to traditional multi-step syntheses.
-
Peptidomimetic Synthesis: The Ugi reaction is a cornerstone in the synthesis of peptidomimetics, and using 4-hydroxypiperidine allows for the creation of peptide-like structures with constrained cyclic moieties, which can lead to improved pharmacological properties.[1][2][3]
Reaction Principle:
The Ugi reaction involves the condensation of an aldehyde, an amine (in this case, 4-hydroxypiperidine), a carboxylic acid, and an isocyanide. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide. Subsequent addition of the carboxylic acid and an intramolecular rearrangement (the Mumm rearrangement) leads to the final α-acetamido carboxamide product.
For the use of this compound, it is typically neutralized in situ with a non-nucleophilic base to provide the free 4-hydroxypiperidine for the reaction.
Experimental Protocols
The following section provides a detailed experimental protocol for a representative Ugi four-component reaction utilizing this compound.
Protocol 1: General Procedure for the Ugi Four-Component Synthesis of Piperidine-Containing Peptidomimetics
This protocol describes a general method for the synthesis of a library of compounds via the Ugi reaction with this compound.
Materials:
-
This compound
-
Triethylamine (or other suitable non-nucleophilic base)
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (or other suitable solvent)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Amine: In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol. To this solution, add triethylamine (1.1 eq.) and stir for 15 minutes at room temperature to generate the free base of 4-hydroxypiperidine.
-
Reaction Assembly: To the solution containing the free amine, add the aldehyde (1.0 eq.), the carboxylic acid (1.0 eq.), and the isocyanide (1.0 eq.) sequentially.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 12-48 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ugi product.
-
Characterization: Characterize the final product by standard analytical techniques (NMR, MS, IR).
Data Presentation:
The following table summarizes representative quantitative data for the Ugi reaction with 4-Hydroxypiperidine and various reactants.
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Product Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 85 |
| 2 | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | 78 |
| 3 | 4-Nitrobenzaldehyde | Acetic Acid | tert-Butyl isocyanide | 92 |
| 4 | Furfural | Propionic Acid | Benzyl isocyanide | 75 |
Note: The yields presented are hypothetical and representative of typical Ugi reactions. Actual yields will vary depending on the specific substrates and reaction conditions.
Visualization of Key Processes
Diagram 1: Logical Workflow for the Ugi Four-Component Reaction
Caption: Workflow for the Ugi four-component synthesis.
Diagram 2: Signaling Pathway Context - Potential Application of Ugi Products
The products derived from the Ugi reaction using 4-hydroxypiperidine can be screened for their biological activity. For instance, they can be designed as inhibitors of specific signaling pathways implicated in diseases. The diagram below illustrates a generic signaling pathway where a synthesized Ugi product could act as an inhibitor.
References
Application of 4-Hydroxypiperidine Hydrochloride in Solid-Phase Synthesis: A Versatile Scaffold for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) has become an indispensable tool in modern drug discovery and development, enabling the rapid and efficient synthesis of large libraries of compounds. A key element in the versatility of SPS is the choice of scaffolds and linkers that allow for the controlled, stepwise construction of complex molecules on a solid support. 4-Hydroxypiperidine hydrochloride serves as a valuable and versatile building block in this context. Its bifunctional nature, possessing both a secondary amine and a hydroxyl group, allows for its immobilization on a solid support and subsequent diversification at multiple points, making it an excellent scaffold for the generation of combinatorial libraries of drug-like molecules.
This document provides detailed application notes and protocols for the use of 4-hydroxypiperidine as a scaffold in solid-phase synthesis. The protocols outlined below describe the immobilization of N-Boc-4-hydroxypiperidine onto a solid support, the diversification of the piperidine scaffold, and the final cleavage of the synthesized compounds from the resin.
Data Presentation
The following table summarizes the key quantitative parameters for the solid-phase synthesis of a diversified 4-hydroxypiperidine library as described in the protocols.
| Parameter | Value | Notes |
| Resin Type | 2-Chlorotrityl chloride resin | Acid-labile resin allowing for mild cleavage conditions. |
| Resin Loading Capacity | 1.2 mmol/g | As specified by the manufacturer. |
| Initial Scaffold Loading | ~0.8 mmol/g | Determined by gravimetric analysis after capping. |
| Reagent Equivalents (Scaffold Loading) | 2.0 eq. N-Boc-4-hydroxypiperidine | Relative to the resin's theoretical loading capacity. |
| Reagent Equivalents (Diversification) | 5.0 eq. Carboxylic Acid / Acylating Agent | To drive the reaction to completion. |
| Reagent Equivalents (Coupling Reagent) | 5.0 eq. HATU | For amide bond formation. |
| Reagent Equivalents (Base) | 10.0 eq. DIPEA | To neutralize hydrochloride salts and facilitate coupling. |
| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5) | Standard cleavage cocktail for acid-labile resins. |
| Typical Crude Purity | 75-90% | Dependent on the specific building blocks used. |
| Typical Overall Yield | 60-80% | Based on the initial resin loading. |
Experimental Protocols
The following protocols provide a step-by-step guide for the solid-phase synthesis of a library of compounds based on a 4-hydroxypiperidine scaffold.
Protocol 1: Immobilization of N-Boc-4-Hydroxypiperidine on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the 4-hydroxypiperidine scaffold to the solid support via its hydroxyl group. The secondary amine is protected with a Boc group, which can be removed in a subsequent step to allow for further diversification.
Materials:
-
2-Chlorotrityl chloride resin (1.2 mmol/g)
-
N-Boc-4-hydroxypiperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM in a solid-phase synthesis vessel for 30 minutes with gentle agitation.
-
Solvent Removal: Drain the DCM from the resin.
-
Scaffold Loading:
-
Dissolve N-Boc-4-hydroxypiperidine (2.4 mmol, 2.0 eq.) in 8 mL of anhydrous DCM.
-
Add DIPEA (4.8 mmol, 4.0 eq.) to the solution.
-
Add the solution to the swollen resin.
-
-
Reaction: Agitate the mixture at room temperature for 4 hours.
-
Capping:
-
Drain the reaction mixture.
-
Add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) to the resin.
-
Agitate for 30 minutes to cap any unreacted trityl chloride groups.
-
-
Washing:
-
Drain the capping solution.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
-
Drying: Dry the resin under vacuum to a constant weight. The loading can be determined gravimetrically.
Protocol 2: Diversification of the Immobilized Scaffold
This protocol outlines the deprotection of the Boc group and subsequent acylation of the secondary amine to introduce diversity.
Materials:
-
N-Boc-4-hydroxypiperidine-loaded resin (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid (or other acylating agent)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection:
-
Swell the resin in DCM (10 mL) for 20 minutes.
-
Treat the resin with a solution of 20% TFA in DCM (10 mL) for 30 minutes with agitation.
-
Drain the deprotection solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Amide Coupling (Diversification):
-
In a separate vial, dissolve the desired carboxylic acid (5.0 eq. relative to resin loading) and HATU (5.0 eq.) in DMF.
-
Add DIPEA (10.0 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated carboxylic acid solution to the deprotected resin.
-
-
Reaction: Agitate the mixture at room temperature for 2 hours.
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the release of the synthesized compound from the solid support.
Materials:
-
Diversified 4-hydroxypiperidine-loaded resin (from Protocol 2)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried resin in a reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional small volume of TFA.
-
Combine the filtrates.
-
-
Precipitation:
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether.
-
-
Purification:
-
Pellet the precipitate by centrifugation.
-
Decant the ether.
-
Wash the pellet with cold diethyl ether and re-centrifuge.
-
Dry the crude product under vacuum.
-
The crude product can be further purified by techniques such as HPLC.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the solid-phase synthesis of a diversified 4-hydroxypiperidine library.
Caption: Workflow for solid-phase synthesis using a 4-hydroxypiperidine scaffold.
Logical Relationship of Key Steps
This diagram shows the logical progression and dependencies of the key stages in the synthesis.
Caption: Key stages in the solid-phase synthesis of a 4-hydroxypiperidine library.
Conclusion
The use of 4-hydroxypiperidine as a scaffold in solid-phase synthesis offers a powerful strategy for the generation of diverse chemical libraries. The protocols provided herein detail a robust method for the immobilization, diversification, and cleavage of compounds based on this versatile building block. By leveraging the principles of solid-phase organic synthesis, researchers can efficiently explore the chemical space around the 4-hydroxypiperidine core, accelerating the discovery of novel therapeutic agents and chemical probes. The adaptability of this workflow allows for the incorporation of a wide range of building blocks, making it a valuable tool for drug development professionals.
Troubleshooting & Optimization
overcoming side reactions in the acylation of 4-Hydroxypiperidine hydrochloride
Technical Support Center: Acylation of 4-Hydroxypiperidine Hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the acylation of this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with side reactions during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when acylating this compound?
The main challenge in the acylation of 4-hydroxypiperidine is the presence of two nucleophilic sites: the secondary amine (nitrogen) and the secondary alcohol (hydroxyl group). This leads to a competitive reaction between N-acylation and O-acylation.[1][2] The primary side reactions are:
-
O-acylation: Formation of an ester at the hydroxyl group when N-acylation (amide formation) is the desired reaction.
-
N-acylation: Formation of an amide at the nitrogen when O-acylation is the desired reaction.
-
Di-acylation: Acylation at both the nitrogen and oxygen sites, which can occur if excess acylating agent is used or if reaction conditions are not carefully controlled.
The secondary amine is generally more nucleophilic than the secondary alcohol, which often favors N-acylation.[3] However, the use of 4-hydroxypiperidine as a hydrochloride salt complicates this, as the protonated amine is no longer nucleophilic, making the hydroxyl group the primary site for reaction until the amine is deprotonated.
Q2: How can I achieve selective N-acylation?
To achieve selective N-acylation, the amine must be deprotonated to act as a nucleophile, while minimizing the reactivity of the hydroxyl group. Key strategies include:
-
Choice of Base: Use a non-nucleophilic base to neutralize the hydrochloride salt and liberate the free amine. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA).[3] Typically, at least two equivalents of the base are required: one to neutralize the HCl salt and another to scavenge the acid produced during the acylation reaction.
-
Reaction Conditions: Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can help minimize side reactions.[3]
-
Acylating Agent: Using highly reactive acylating agents like acyl chlorides or anhydrides favors acylation at the more nucleophilic amine.[3]
Q3: How can I achieve selective O-acylation?
Selective O-acylation requires suppressing the nucleophilicity of the nitrogen atom. The most effective strategy is to use a protecting group for the amine.[3]
-
Protect the Nitrogen: The most common protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group.[3] This is typically achieved by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc anhydride). The resulting N-Boc-4-hydroxypiperidine is stable and the Boc group significantly reduces the nucleophilicity of the nitrogen.[4]
-
Perform O-acylation: With the nitrogen protected, the hydroxyl group is the only available site for acylation. Standard acylation conditions can then be used, often catalyzed by 4-dimethylaminopyridine (DMAP), to form the desired ester.[4]
-
Deprotect the Nitrogen: The Boc group can be easily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in 1,4-dioxane, to yield the N-unsubstituted, O-acylated product.[3][5]
Q4: What is the role of a catalyst like 4-dimethylaminopyridine (DMAP)?
DMAP is a highly effective acylation catalyst, particularly for less reactive alcohols like the secondary hydroxyl group in 4-hydroxypiperidine. It works by forming a highly reactive N-acylpyridinium intermediate with the acylating agent (e.g., an anhydride), which is then more readily attacked by the hydroxyl group. DMAP is often used in catalytic amounts to accelerate O-acylation reactions.[3][4]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Insufficiently reactive acylating agent. 3. Incomplete deprotonation of the starting material. | 1. Increase reaction time or temperature, monitoring by TLC. 2. Switch to a more reactive agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent).[3] 3. Ensure at least 2 equivalents of base are used for the hydrochloride salt. For O-alkylation or acylation, a stronger base like NaH may be needed to deprotonate the alcohol.[4] |
| Formation of an N,O-diacylated Side Product | 1. Excess acylating agent used. 2. Reaction temperature is too high or reaction time is too long. | 1. Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the acylating agent. 2. Perform the reaction at a lower temperature (e.g., 0 °C) and monitor carefully by TLC to avoid over-reaction. |
| Mixture of N- and O-acylated Products | 1. Inappropriate base or stoichiometry. 2. Lack of a protecting group strategy for selective O-acylation. | 1. For N-acylation, ensure sufficient base (≥2 eq.) is present to favor amine reactivity. 2. For selective O-acylation, protect the nitrogen with a group like Boc before proceeding with the acylation step.[3][4] |
| Starting Material Remains Unreacted | 1. Inactive reagents (acylating agent, base, or catalyst). 2. Poor solubility of starting material. 3. Insufficient base to neutralize the HCl salt. | 1. Use fresh, high-purity reagents. 2. Choose a solvent in which the starting material and reagents are fully soluble (e.g., DCM, THF, or DMF).[4] 3. Add the required equivalents of base and ensure proper mixing. |
Data Presentation: Reaction Conditions
Table 1: Summary of Conditions for Selective N-Acylation
| Parameter | Reagent/Condition | Purpose | Citation |
| Starting Material | This compound | Provides the core scaffold. | |
| Acylating Agent | Acyl Chloride or Acyl Anhydride (1.0-1.2 eq.) | Source of the acyl group. | [3] |
| Base | Triethylamine (TEA) or DIPEA (≥ 2.0 eq.) | Neutralizes HCl salt and scavenges acid byproduct. | [3] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvent to dissolve reactants. | [4] |
| Temperature | 0 °C to Room Temperature | To control reaction rate and minimize side products. | [3] |
Table 2: Summary of Conditions for Selective O-Acylation (via N-Protection)
| Step | Parameter | Reagent/Condition | Purpose | Citation |
| 1. N-Protection | Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | To install the acid-labile Boc protecting group. | [3] |
| Base | Potassium Carbonate or TEA | To facilitate the protection reaction. | [3] | |
| Solvent | Methanol, DCM, or THF | To dissolve reactants. | [3] | |
| 2. O-Acylation | Starting Material | N-Boc-4-hydroxypiperidine | Amine is protected, leaving hydroxyl available. | [4] |
| Acylating Agent | Acyl Chloride or Acyl Anhydride (1.1-1.5 eq.) | Source of the acyl group. | [4] | |
| Base | TEA or Pyridine | To scavenge acid byproduct. | [4] | |
| Catalyst | 4-Dimethylaminopyridine (DMAP) (catalytic) | To activate the acylating agent and accelerate the reaction. | [4] | |
| Solvent | Dichloromethane (DCM) or THF | Aprotic solvent to dissolve reactants. | [4] | |
| 3. N-Deprotection | Reagent | Trifluoroacetic Acid (TFA) or HCl in 1,4-Dioxane | To cleave the Boc group. | [3] |
| Solvent | Dichloromethane (DCM) or 1,4-Dioxane | To facilitate deprotection. | [3] |
Experimental Protocols
Protocol 1: Selective N-Acylation of this compound
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.) and suspend it in anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (2.2 eq.) dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C.
-
Acylation: Add the acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated 4-hydroxypiperidine.
Protocol 2: Selective O-Acylation via N-Boc Protection
Step A: Synthesis of N-Boc-4-hydroxypiperidine
-
Setup: Dissolve this compound (1.0 eq.) in a mixture of water and a suitable organic solvent like dioxane or THF.
-
Base Addition: Add sodium carbonate or potassium carbonate (2.5 eq.) to the solution and stir.
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and stir the mixture at room temperature overnight.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-4-hydroxypiperidine, which is often pure enough for the next step.
Step B: O-Acylation of N-Boc-4-hydroxypiperidine
-
Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Reagent Addition: Add triethylamine (1.5 eq.), the acyl chloride or anhydride (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.).
-
Reaction: Stir the mixture at room temperature until TLC analysis shows complete conversion of the starting material.
-
Work-up and Purification: Perform an aqueous work-up as described in Protocol 1. Purify the crude product by column chromatography to isolate the O-acylated, N-Boc protected intermediate.
Visualizations
Caption: Reaction pathways in the acylation of 4-hydroxypiperidine.
Caption: A troubleshooting workflow for acylation reactions.
Caption: Workflow for selective O-acylation using a protecting group strategy.
References
Technical Support Center: N-Alkylation of 4-Hydroxypiperidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-alkylation of 4-hydroxypiperidine hydrochloride. The focus is on improving reaction yields and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of this compound resulting in a low yield?
Low yields can stem from several factors. Firstly, as the starting material is a hydrochloride salt, an adequate amount of base is required to first neutralize the salt and then to act as a proton scavenger in the alkylation reaction. Incomplete neutralization will result in a poor yield. Other common issues include the choice of a base that is not strong enough, a less reactive alkylating agent (e.g., alkyl chlorides are less reactive than bromides or iodides), or suboptimal reaction conditions such as temperature and reaction time.[1][2]
Q2: How can I achieve selective N-alkylation over O-alkylation of the hydroxyl group?
Selective N-alkylation is generally favored because the secondary amine of 4-hydroxypiperidine is more nucleophilic than the secondary alcohol.[1] To further enhance selectivity, you can choose reaction conditions that favor N-alkylation. Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) can help minimize O-alkylation.[1] Additionally, performing the reaction at lower temperatures can also improve selectivity. In cases where O-alkylation is a persistent issue, protecting the hydroxyl group prior to N-alkylation and subsequent deprotection might be a necessary strategy.
Q3: What is the most suitable base for the N-alkylation of this compound?
The choice of base is critical and depends on the reactivity of the alkylating agent and the solvent used. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF might be necessary.[2] For more reactive alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) in solvents such as DMF or acetonitrile are often effective and are easier to handle.[2][3] N,N-diisopropylethylamine (DIPEA) is another common choice, particularly when using sensitive substrates, as it is a non-nucleophilic base that minimizes side reactions.[1][3]
Q4: How can I prevent the formation of quaternary ammonium salts during the reaction?
Over-alkylation leading to the formation of quaternary ammonium salts is a common side reaction, especially when using highly reactive alkylating agents or an excess of the alkylating agent.[2][3] To minimize this, it is recommended to add the alkylating agent slowly to the reaction mixture, ensuring that the piperidine is always in excess.[2] Careful control of stoichiometry, typically using a slight excess of the piperidine starting material, can also help to prevent over-alkylation.
Q5: My reaction is stalled, and the starting material is not fully consumed. What steps can I take?
If the reaction is incomplete, you can try increasing the reaction time or temperature.[1] If that does not lead to complete conversion, consider using a more reactive alkylating agent. The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl. An in-situ conversion of an alkyl chloride or bromide to an iodide using the Finkelstein reaction can also enhance reactivity.[1] Additionally, ensuring the base is sufficiently strong and used in the correct stoichiometric amount is crucial for driving the reaction to completion.
Q6: What are the best practices for purifying the N-alkylated 4-hydroxypiperidine product?
Purification can be challenging due to the presence of unreacted starting material, O-alkylated side products, and quaternary ammonium salts. Column chromatography on silica gel is a common and effective method for separating the desired product from these impurities.[1][3] An alternative or supplementary method is an acid-base extraction. The basic N-alkylated product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified product can be extracted back into an organic solvent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | Incomplete neutralization of hydrochloride salt. | Use at least 2 equivalents of base: one to neutralize the HCl salt and one to facilitate the alkylation. |
| Insufficiently strong base. | For less reactive alkyl halides, switch from a mild base (e.g., K₂CO₃) to a stronger base (e.g., NaH).[2] | |
| Low reactivity of the alkylating agent. | Use a more reactive alkyl halide (iodide > bromide > chloride) or consider an in-situ Finkelstein reaction.[1] | |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[1] | |
| Formation of O-Alkylated Side Product | Reaction conditions favor O-alkylation. | Use a non-nucleophilic base like DIPEA.[1] Perform the reaction at a lower temperature. |
| Hydroxyl group reactivity. | If O-alkylation persists, consider protecting the hydroxyl group (e.g., as a silyl ether) before N-alkylation, followed by deprotection. | |
| Formation of Quaternary Ammonium Salt | Excess of alkylating agent. | Use a slight excess of the 4-hydroxypiperidine. |
| Rapid addition of alkylating agent. | Add the alkylating agent slowly to the reaction mixture using a syringe pump to maintain an excess of the amine.[2] | |
| Difficult Purification | Presence of multiple impurities. | Employ column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).[1] |
| Product is water-soluble. | After basifying the reaction mixture, extract with a more polar solvent like ethyl acetate or a mixture of chloroform and isopropanol. |
Data Presentation
Table 1: General Guidelines for Base and Solvent Selection in N-Alkylation
| Base | Typical Solvent | Relative Strength | Use Case and Considerations |
| K₂CO₃ | DMF, Acetonitrile | Moderate | Effective for reactive alkyl halides (iodides, bromides). Easy to handle and remove.[2][3] |
| DIPEA | Acetonitrile, DCM | Moderate (Non-nucleophilic) | Good for preventing side reactions. The resulting ammonium salt is soluble.[1][3] |
| NaH | Anhydrous THF, DMF | Strong | Used for less reactive alkyl halides. Requires anhydrous conditions and careful handling.[2] |
| NaOH (with PTC) | Toluene, Dichloromethane | Strong (in PTC) | Phase-transfer catalysis can improve yield and allow the use of inexpensive bases.[4] |
Table 2: Relative Reactivity of Alkylating Agents
| Alkylating Agent | Leaving Group | Relative Reactivity |
| Alkyl Iodide (R-I) | I⁻ | Highest |
| Alkyl Bromide (R-Br) | Br⁻ | High |
| Alkyl Tosylate (R-OTs) | TsO⁻ | High |
| Alkyl Mesylate (R-OMs) | MsO⁻ | Medium |
| Alkyl Chloride (R-Cl) | Cl⁻ | Low |
Experimental Protocols
Protocol 1: Direct N-Alkylation of this compound with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation using potassium carbonate as the base.
Materials:
-
This compound (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq.)
-
Potassium carbonate (K₂CO₃), finely powdered (2.5 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.
-
Add the finely powdered potassium carbonate to the mixture.
-
Stir the suspension at room temperature for 30 minutes to ensure neutralization of the hydrochloride salt.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 4-hydroxypiperidine.[3]
Visualizations
Caption: General workflow for the direct N-alkylation of this compound.
Caption: Troubleshooting decision tree for low yield in N-alkylation reactions.
References
Technical Support Center: Purification of 4-Hydroxypiperidine Hydrochloride Derivatives by Column Chromatography
Welcome to the technical support center for the purification of 4-Hydroxypiperidine hydrochloride derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during column chromatography of these compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is streaking badly on the silica gel column, leading to poor separation and low recovery. What is the likely cause and how can I fix it?
A1: Streaking and low recovery of amine hydrochloride salts on silica gel is a common issue. The primary cause is the acidic nature of silica gel, which can interact strongly with the basic piperidine nitrogen. This can lead to irreversible adsorption or slow elution, resulting in broad, tailing peaks.[1][2]
Here are several strategies to address this:
-
Addition of a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or ammonia solution, into your mobile phase (typically 0.1-2%).[2][3] This neutralizes the acidic silanol groups on the silica surface, minimizing unwanted interactions and improving peak shape.[1][2][4]
-
Use of an Alternative Stationary Phase: Consider using a more inert stationary phase.
-
Conversion to Free Base: Before chromatography, you can neutralize the hydrochloride salt to the free base by performing a basic workup (e.g., washing an organic solution of your compound with a mild aqueous base like sodium bicarbonate). The free base will exhibit significantly less interaction with the silica gel.
Q2: I am having trouble getting my highly polar this compound derivative to move off the baseline of the TLC plate, even with highly polar solvent systems like 10% methanol in dichloromethane.
A2: Highly polar compounds can be challenging to elute from silica gel. If your compound remains at the baseline, it indicates that the mobile phase is not polar enough to displace it from the stationary phase.
-
Increase Mobile Phase Polarity: You can try gradually increasing the percentage of the polar solvent (e.g., methanol) in your eluent system.
-
Use a Stronger Polar Solvent: If methanol isn't effective, you could try a solvent system containing a stronger polar solvent, but be mindful of miscibility and potential reactivity.
-
Employ a Salt in the Mobile Phase: For highly polar hydrochloride salts, sometimes adding a small amount of a salt (e.g., ammonium chloride) to the mobile phase can help to improve elution by competing for the active sites on the silica.
-
Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be a more suitable option.[7]
Q3: My 4-hydroxypiperidine derivative appears to be decomposing on the silica gel column. How can I confirm this and what are my options?
A3: Decomposition on silica gel can occur with sensitive compounds.[8] To confirm, you can run a simple test: spot your compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.
To purify an unstable compound, you can:
-
Use a Deactivated Stationary Phase: As mentioned in Q1, using alumina or a chemically modified silica can prevent degradation.
-
Minimize Contact Time: Use flash column chromatography with a higher flow rate to reduce the time your compound spends on the column.
-
Purify at a Lower Temperature: Running the column in a cold room can sometimes mitigate decomposition.
-
Alternative Purification Techniques: Consider other methods like recrystallization or preparative HPLC if column chromatography on silica is not feasible.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues during the column chromatography of this compound derivatives.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge. This leads to poor resolution and inaccurate fraction collection.[1]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Strong interaction with acidic silica | Add 0.5-2% triethylamine or ammonia to the eluent. | Sharper, more symmetrical peaks. |
| Column overload | Reduce the amount of sample loaded onto the column. | Improved peak shape. |
| Inappropriate solvent for sample loading | Dissolve the sample in a solvent that is less polar than the mobile phase. If solubility is an issue, use the "dry loading" method. | Tighter injection band and better separation. |
| Channeling in the column packing | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | Symmetrical peaks and consistent elution. |
Problem: Low or No Recovery of the Compound
This issue is often encountered with highly polar or reactive compounds.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Irreversible adsorption on silica | Switch to a less acidic stationary phase like alumina or amine-functionalized silica. | Elution of the compound and improved recovery. |
| Compound decomposition on the column | Deactivate the silica gel with a base or use an alternative stationary phase. | Recovery of the intact compound. |
| Compound is too polar for the eluent | Gradually increase the polarity of the mobile phase. Consider using a gradient elution. | Elution of the compound from the column. |
Data Presentation
The choice of stationary and mobile phases is critical for successful purification. The following table summarizes typical choices for 4-hydroxypiperidine derivatives.
| Stationary Phase | Typical Mobile Phase (Eluent) | Advantages | Disadvantages |
| Silica Gel | Dichloromethane/Methanol, Ethyl Acetate/Hexanes | Readily available, wide range of selectivities. | Acidic nature can cause peak tailing and decomposition of basic compounds.[2] |
| Silica Gel + Basic Additive (e.g., 1% TEA) | Dichloromethane/Methanol, Ethyl Acetate/Hexanes | Neutralizes acidic sites, improving peak shape and recovery of amines.[3] | The additive needs to be removed from the final product. |
| Alumina (Neutral or Basic) | Dichloromethane/Methanol, Ethyl Acetate/Hexanes | Better for basic compounds, less likely to cause degradation.[5][6] | Can have different selectivity compared to silica, may require method re-optimization. |
| Amine-Functionalized Silica | Ethyl Acetate/Hexanes | Excellent for basic compounds, provides sharp peaks and high recovery.[2] | More expensive than plain silica gel. |
The following table provides example TLC data for a hypothetical N-substituted this compound derivative to guide solvent system selection.
| Solvent System (v/v) | Rf Value (Approximate) | Observations |
| 100% Ethyl Acetate | 0.1 | Compound is moving but requires a more polar eluent for good separation. |
| 5% Methanol in Dichloromethane | 0.3 | Good starting point for column chromatography. |
| 10% Methanol in Dichloromethane | 0.5 | May elute the compound too quickly, potentially co-eluting with impurities. |
| 5% Methanol in Dichloromethane + 1% Triethylamine | 0.35 | Similar Rf to the system without TEA, but the spot on the TLC plate is much sharper and less streaked. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Derivative on Silica Gel with a Basic Additive
Objective: To purify a this compound derivative from non-polar and closely related polar impurities.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH).
-
Run TLC plates with different solvent systems to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of DCM and MeOH.
-
To mitigate peak tailing, add 1% TEA to the chosen solvent system and re-run the TLC to observe the improvement in spot shape.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through the packed silica.
-
-
Sample Loading:
-
Dry Loading (Recommended for Hydrochloride Salts): Dissolve the crude compound in a minimal amount of a polar solvent (e.g., methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude compound in the minimum amount of the initial eluent. Using a pipette, carefully load the solution onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system. If a gradient elution is required, start with a less polar mixture and gradually increase the polarity by adding more of the polar solvent.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Compound:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified 4-hydroxypiperidine derivative.
-
Mandatory Visualization
Troubleshooting Workflow for Column Chromatography of this compound Derivatives
Caption: A troubleshooting flowchart for the purification of this compound derivatives.
Experimental Workflow for Purification
Caption: A general experimental workflow for the purification of 4-hydroxypiperidine derivatives by column chromatography.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 5. oozechem.com [oozechem.com]
- 6. jalonzeolite.com [jalonzeolite.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. medium.com [medium.com]
identifying byproducts in the synthesis of 4-Hydroxypiperidine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 4-Hydroxypiperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary synthetic routes encountered in laboratory and industrial settings are:
-
Route 1: Reduction of 4-Piperidone to 4-Hydroxypiperidine, followed by salt formation.
-
Route 2: Deprotection of an N-protected 4-hydroxypiperidine derivative, most commonly N-Boc-4-hydroxypiperidine, using a strong acid like HCl.[1]
Q2: What are the typical byproducts observed in the synthesis of this compound?
A2: Byproduct formation is dependent on the synthetic route and reaction conditions. Common impurities include unreacted starting materials, over-reduction products, and products of side reactions such as elimination or O-alkylation/acylation. A detailed summary of potential byproducts for each route is provided in the troubleshooting guides below.
Q3: What analytical techniques are recommended for identifying and quantifying byproducts in this synthesis?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile byproducts. Derivatization may be necessary to improve the volatility and chromatographic performance of polar compounds.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Useful for the analysis of non-volatile or thermally labile compounds.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the main product and any isolated byproducts.[6][7]
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups in the product and impurities.
Troubleshooting Guides
Route 1: Synthesis from 4-Piperidone
This route typically involves the reduction of 4-piperidone using a reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Issue 1: Presence of Unreacted 4-Piperidone in the Final Product
-
Question: My final this compound product is contaminated with the starting material, 4-piperidone. What could be the cause and how can I resolve this?
-
Answer: Incomplete reduction is the most likely cause. This can be due to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate.
-
Poor Quality Reducing Agent: The reducing agent may have degraded due to improper storage or handling.
-
Suboptimal Reaction Conditions: The reaction temperature or time may not be sufficient for complete conversion.
-
Troubleshooting Steps:
-
Increase Molar Equivalent of Reducing Agent: Incrementally increase the amount of reducing agent (e.g., NaBH₄) used.
-
Verify Reagent Quality: Use a fresh, unopened batch of the reducing agent.
-
Optimize Reaction Conditions: Increase the reaction time or modestly increase the temperature, while monitoring for the formation of other byproducts.
-
Purification: If the impurity is still present, consider purification by column chromatography before the final salt formation.
-
-
Issue 2: Formation of Over-reduction Byproducts
-
Question: I am observing byproducts that appear to be the result of over-reduction. How can this be addressed?
-
Answer: While less common with milder reducing agents like NaBH₄, stronger reducing agents or harsh catalytic hydrogenation conditions can lead to the formation of piperidine (deoxygenation).
-
Troubleshooting Steps:
-
Use a Milder Reducing Agent: If applicable, switch to a less reactive reducing agent.
-
Optimize Catalytic Hydrogenation Conditions: Reduce the hydrogen pressure, temperature, or catalyst loading. Screen different catalysts to find one with better selectivity.
-
Careful Monitoring: Monitor the reaction progress closely using TLC or GC to stop the reaction once the starting material is consumed.
-
-
Route 2: Synthesis from N-Boc-4-hydroxypiperidine Deprotection
This route involves the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-4-hydroxypiperidine using a strong acid, typically a solution of HCl in an organic solvent like dioxane or methanol.[1][8]
Issue 3: Incomplete Deprotection of N-Boc-4-hydroxypiperidine
-
Question: My this compound product contains residual N-Boc-4-hydroxypiperidine. How can I ensure complete deprotection?
-
Answer: Incomplete deprotection can result from insufficient acid, short reaction times, or low temperatures.
-
Troubleshooting Steps:
-
Increase Acid Concentration/Equivalents: Ensure a sufficient excess of HCl is used. Using a 4M solution of HCl in dioxane is a common practice.[8][9]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until all the starting material is consumed.
-
Increase Temperature: If the reaction is sluggish at room temperature, a gentle increase in temperature (e.g., to 40-50 °C) can be beneficial, but be mindful of potential side reactions.
-
-
Issue 4: Formation of Tert-butylated Byproducts
-
Question: I am observing byproducts with a tert-butyl group attached. What is the source of these impurities?
-
Answer: During the acid-catalyzed deprotection of the Boc group, a tert-butyl cation is generated. This electrophilic species can react with nucleophiles present in the reaction mixture.
-
Potential Byproducts:
-
O-tert-butyl-4-hydroxypiperidine: Formed by the reaction of the tert-butyl cation with the hydroxyl group of 4-hydroxypiperidine.
-
tert-Butyl chloride: Formed by the reaction of the tert-butyl cation with the chloride anion.
-
-
Troubleshooting Steps:
-
Use a Scavenger: The addition of a cation scavenger, such as anisole or thioanisole, can trap the tert-butyl cation and prevent it from reacting with the desired product.
-
Optimize Reaction Conditions: Running the reaction at lower temperatures can minimize the rate of these side reactions.
-
-
Issue 5: Formation of an Unsaturated Byproduct
-
Question: I have identified N-Boc-1,2,3,6-tetrahydropyridine as an impurity. How is this formed and how can I prevent it?
-
Answer: The formation of this byproduct is due to an elimination (dehydration) reaction of the hydroxyl group from N-Boc-4-hydroxypiperidine. This can be catalyzed by both acidic and basic conditions, particularly at elevated temperatures.[10]
-
Troubleshooting Steps:
-
Neutralize pH during Workup: Ensure that the reaction mixture is neutralized before any concentration or distillation steps at elevated temperatures. Strong acidic or basic conditions can promote elimination.
-
Avoid High Temperatures: If possible, avoid high temperatures during workup and purification.
-
Quantitative Data on Byproduct Formation
The following table summarizes potential byproducts and their typical, albeit often unpublished, ranges of formation. Actual quantities will vary significantly based on the specific reaction conditions.
| Synthetic Route | Byproduct | Typical Formation Range (%) | Analytical Method for Quantification |
| Route 1: From 4-Piperidone | Unreacted 4-Piperidone | 1 - 10 | GC-MS, HPLC |
| Piperidine | < 2 | GC-MS | |
| Route 2: From N-Boc-4-hydroxypiperidine | Unreacted N-Boc-4-hydroxypiperidine | 1 - 5 | HPLC, LC-MS |
| O-tert-butyl-4-hydroxypiperidine | < 3 | GC-MS, LC-MS | |
| N-Boc-1,2,3,6-tetrahydropyridine | < 2 | GC-MS, LC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Piperidone
-
Reaction Setup: In a round-bottom flask, dissolve 4-piperidone hydrochloride hydrate in methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the 4-piperidone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Acidify the mixture with concentrated HCl to a pH of approximately 1-2.
-
Isolation: Concentrate the solution under reduced pressure to obtain a solid residue. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield this compound.
Protocol 2: Synthesis of this compound from N-Boc-4-hydroxypiperidine
-
Reaction Setup: Dissolve N-Boc-4-hydroxypiperidine in a suitable organic solvent such as dioxane or methanol.[1]
-
Deprotection: Add a 4M solution of HCl in dioxane to the mixture.[8]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to remove organic-soluble impurities, yielding this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of 4-Hydroxypiperidine HCl.
References
- 1. Boc Deprotection - HCl [commonorganicchemistry.com]
- 2. biosynce.com [biosynce.com]
- 3. benchchem.com [benchchem.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Hydroxypiperidine (5382-16-1) 13C NMR [m.chemicalbook.com]
- 7. N-BOC-4-Hydroxypiperidine(109384-19-2) 1H NMR [m.chemicalbook.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
optimizing reaction conditions for the Mitsunobu reaction with 4-Hydroxypiperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Mitsunobu reaction with 4-hydroxypiperidine. The focus is on overcoming common challenges to improve reaction yield, purity, and overall success.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Mitsunobu reaction with 4-hydroxypiperidine, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Product Formation | Inadequate Acidity of Nucleophile: The Mitsunobu reaction is most effective with nucleophiles that have a pKa of less than 15.[1][2] If the nucleophile is not sufficiently acidic, it will not be deprotonated by the betaine intermediate, stalling the reaction.[1][3][4] | - Verify Nucleophile pKa: Ensure the pKa of your nucleophile is within the optimal range. - Consider Alternative Coupling Strategies: If the nucleophile is not acidic enough, a different synthetic route may be necessary. |
| Steric Hindrance: Significant steric bulk around the 4-hydroxyl group of the piperidine or on the nucleophile can impede the SN2 displacement.[1][2] | - Increase Reaction Time and/or Temperature: For sterically hindered substrates, prolonged reaction times or elevated temperatures may be required to drive the reaction to completion.[1][2] - Use Less Sterically Demanding Reagents: If possible, select a less bulky phosphine or azodicarboxylate reagent. | |
| Moisture in Reaction: The Mitsunobu reaction is highly sensitive to water, which can hydrolyze the reactive intermediates.[5] | - Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.[5] - Handle Reagents Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere. | |
| Impure Reagents: The purity of the phosphine and azodicarboxylate reagents is critical for optimal yields.[5][6] | - Use High-Purity Reagents: Ensure that triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD, DIAD, etc.) are of high purity.[6] | |
| Formation of Side Products | N-Alkylation (if N-unprotected): The secondary amine of 4-hydroxypiperidine is more nucleophilic than the secondary alcohol and can compete in the reaction.[1] | - Protect the Piperidine Nitrogen: The use of a protecting group, such as tert-butyloxycarbonyl (Boc), is highly recommended to prevent N-alkylation.[1][6] |
| Elimination Reactions: For certain substrates, elimination can be a competing side reaction. | - Milder Reaction Conditions: Employ lower temperatures to minimize elimination byproducts.[1] | |
| Difficult Purification | Presence of Triphenylphosphine Oxide and Hydrazine Byproducts: These are inherent byproducts of the Mitsunobu reaction and can co-elute with the desired product.[5][6] | - Crystallization: In some cases, the byproducts can be removed by crystallization.[5][6] - Careful Column Chromatography: Meticulous selection of the eluent system is often required for effective separation.[5][6] - Aqueous Workup: An aqueous workup can help remove water-soluble impurities.[1] |
| Unreacted Starting Material: Incomplete conversion will lead to a mixture of starting materials and product. | - Use a Slight Excess of Reagents: Employing a slight excess (1.1 to 1.5 equivalents) of the phosphine and azodicarboxylate can help drive the reaction to completion.[6] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and determine the optimal reaction time.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for the reagents in a Mitsunobu reaction with N-Boc-4-hydroxypiperidine?
A1: A commonly recommended procedure is to dissolve the N-Boc-4-hydroxypiperidine, the nucleophile, and triphenylphosphine in an anhydrous solvent like THF.[6] The solution is then cooled (typically to 0 °C), and the azodicarboxylate (e.g., DEAD or DIAD) is added dropwise.[6] This slow addition helps to control the exothermic nature of the reaction and minimize the formation of byproducts.[6] An alternative approach, which may be beneficial if the standard procedure is unsuccessful, is to pre-form the betaine by adding the azodicarboxylate to the triphenylphosphine at 0 °C before adding the alcohol and then the nucleophile.
Q2: Which azodicarboxylate should I choose: DEAD, DIAD, or something else?
A2: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are the most commonly used reagents.[7] DIAD is often preferred due to its increased thermal stability. Other azodicarboxylates are available that can facilitate easier workup or allow for the use of more basic nucleophiles.[7] For instance, 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be used when the hydroxyl group is only weakly acidic.
Q3: My reaction is sluggish. How can I increase the reaction rate?
A3: If the reaction is slow, you can try increasing the temperature. Sterically hindered substrates may require temperatures above 25 °C.[2] Additionally, ensuring all reagents are pure and the reaction is strictly anhydrous can improve reaction kinetics.
Q4: Can I use an unprotected 4-hydroxypiperidine in a Mitsunobu reaction?
A4: It is generally not recommended. The secondary amine of 4-hydroxypiperidine is a potent nucleophile and will likely compete with the intended nucleophile, leading to a mixture of N- and O-alkylated products.[1] Protecting the nitrogen with a group like Boc is the standard and advised approach to ensure selective O-alkylation.[1][6]
Q5: What are some common solvents for the Mitsunobu reaction with 4-hydroxypiperidine?
A5: Anhydrous tetrahydrofuran (THF) is a very common and effective solvent.[6] Other aprotic solvents such as dichloromethane (DCM) and toluene can also be used.[2] The choice of solvent can influence the solubility of the reactants and the overall reaction rate.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Mitsunobu reaction with N-Boc-4-hydroxypiperidine and various nucleophiles.
| Nucleophile | Phosphine | Azodicarboxylate | Solvent | Temperature | Yield (%) |
| p-Nitrophenol | PPh₃ | DEAD | THF | 0 °C to rt | 75-85 |
| Phthalimide | PPh₃ | DIAD | THF | 0 °C to rt | 80-90 |
| Benzoic Acid | PPh₃ | DEAD | Toluene | Not Specified | General Protocol |
| Imides (general) | PPh₃ | DIAD | THF | 0 °C to rt | General Protocol |
Note: "General Protocol" indicates that while the reaction is feasible, specific yield data for this combination was not detailed in the referenced literature, but the outcome is based on general knowledge of the Mitsunobu reaction.[5]
Experimental Protocols
General Protocol for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), the desired nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[6]
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath.[6]
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.[6]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.[6]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.[6]
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated aqueous NaHCO₃ solution and then with brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.[6]
Visualizations
Caption: A troubleshooting workflow for the Mitsunobu reaction.
Caption: A simplified mechanism of the Mitsunobu reaction.
References
Technical Support Center: Large-Scale Synthesis of 4-Hydroxypiperidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Hydroxypiperidine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on challenges that arise during scale-up.
Issue 1: Low Yield or Incomplete Reaction during N-Boc Deprotection
Q: My large-scale N-Boc deprotection with HCl is sluggish and results in a low yield of this compound. What are the potential causes and solutions?
A: Incomplete or slow deprotection at a large scale can be due to several factors that are less prominent at the lab scale. The primary concerns are inadequate mixing and localized concentration gradients of the acid.
Possible Causes & Recommended Solutions:
| Cause | Explanation | Recommended Solutions |
| Insufficient Acid Dispersion | In large reactors, the addition of gaseous or dissolved HCl may not be uniform, leading to areas where the acid concentration is too low for effective deprotection. | - Ensure efficient subsurface agitation to promote rapid mixing.- Optimize the addition rate of the HCl solution to prevent localized saturation.- Consider using a sparging tube for the introduction of gaseous HCl to improve distribution. |
| Exotherm and Temperature Control | The deprotection reaction is exothermic. On a large scale, inefficient heat removal can lead to localized hot spots, which may promote side reactions, or the overall temperature may be too low, slowing down the reaction rate.[1] | - Implement a robust reactor cooling system and monitor the internal temperature closely.- Control the addition rate of HCl to manage the exotherm.- For highly resistant substrates, a slight, controlled increase in temperature may be necessary. |
| Steric Hindrance | If the N-Boc-4-hydroxypiperidine has bulky substituents, deprotection may require more forcing conditions. | - Increase the equivalents of HCl used.- Extend the reaction time, with careful monitoring for side-product formation. |
Issue 2: Formation of Impurities During Synthesis and Scale-Up
Q: I am observing significant levels of impurities in my final this compound product after scaling up the synthesis. How can I identify and mitigate these?
A: Impurity profiles can change significantly upon scale-up. Minor side reactions at the lab scale can become major issues in a large reactor. Common impurities include by-products from the preceding N-Boc-4-hydroxypiperidine synthesis and degradation products from the deprotection step.
Key Impurities and Mitigation Strategies:
| Impurity | Formation Pathway | Mitigation Strategies |
| N-Boc-1,2,3,6-tetrahydropyridine | Elimination (dehydration) of the hydroxyl group from N-Boc-4-hydroxypiperidine, often catalyzed by acidic or basic conditions at elevated temperatures. | - Ensure the pH is neutralized before any high-temperature workup or distillation steps.- Avoid excessive temperatures during the purification of the N-Boc protected intermediate. |
| N-Boc-4-piperidone | Oxidation of the hydroxyl group in N-Boc-4-hydroxypiperidine. | - Use mild reaction conditions and avoid strong oxidizing agents during workup and storage.- Store the intermediate under an inert atmosphere if it is found to be sensitive to air oxidation. |
| tert-Butylated Byproducts | The tert-butyl cation generated during Boc deprotection can alkylate the hydroxyl group or other nucleophiles present. | - Use scavengers like triethylsilane to trap the tert-butyl cation.- Optimize the reaction temperature to minimize side reactions. |
A general approach to managing impurities is to ensure high-quality raw materials and to optimize reaction conditions such as temperature and pH to favor the desired product formation.[2] If a single impurity exceeds 0.1%, its source must be identified and controlled.[2]
Issue 3: Challenges in Crystallization and Isolation
Q: I am facing difficulties with the crystallization of this compound at a large scale, leading to poor yield and product quality. What should I consider?
A: Large-scale crystallization is influenced by factors such as cooling rate, agitation, and solvent selection, which differ significantly from lab-scale operations.
Troubleshooting Crystallization:
| Problem | Possible Cause | Recommended Solutions |
| Poor Crystal Formation/Oiling Out | The cooling rate is too fast, or the solvent system is not optimal for large volumes. | - Implement a controlled, gradual cooling profile.- Use a solvent/anti-solvent system. A common approach is to dissolve the product in a "good" solvent (e.g., isopropanol) and then add a "poor" solvent (e.g., diethyl ether) to induce precipitation.[3] |
| Low Yield | The product is too soluble in the chosen crystallization solvent. | - Select a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below.- Ensure the final mixture is cooled sufficiently in an ice bath to maximize precipitation before filtration. |
| Difficult Filtration/Drying | The crystal morphology is not ideal (e.g., very fine needles), leading to slow filtration and trapping of solvents. | - Optimize the cooling and agitation rate to promote the growth of larger, more easily filterable crystals.- Consider seeding the solution with a small amount of previously isolated crystals to encourage controlled crystal growth. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for large-scale production of this compound?
A1: The most prevalent industrial route involves the protection of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group to form N-Boc-4-hydroxypiperidine, followed by deprotection using hydrochloric acid. An alternative, though less common, route is the catalytic reduction of 4-pyridone.
Q2: What are the critical safety considerations for the large-scale synthesis of this compound?
A2: Key safety concerns include:
-
Handling of HCl: Anhydrous HCl is a corrosive gas. Using solutions of HCl in organic solvents like dioxane is common, but these also require careful handling in well-ventilated areas.[1] The generation of isobutylene gas during deprotection is also a hazard that needs to be managed.[1]
-
Exothermic Reaction: The N-Boc deprotection is exothermic and requires a reactor with adequate cooling capacity to prevent a runaway reaction.[1]
-
Handling of the Final Product: this compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and respiratory protection, should be used.
Q3: How can I monitor the progress of the N-Boc deprotection reaction?
A3: On a laboratory scale, Thin Layer Chromatography (TLC) is a quick and effective method. The deprotected product is more polar and will have a lower Rf value than the starting material. For more quantitative and in-process monitoring on a larger scale, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine
This protocol is based on the reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
4-hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Petroleum ether
Procedure:
-
In a suitable reactor, dissolve 4-hydroxypiperidine (1.0 eq.) in methanol.
-
Add potassium carbonate (1.5 eq.) to the solution.
-
At a controlled temperature of 25-30°C, add a solution of di-tert-butyl dicarbonate (1.05 eq.) in methanol dropwise.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.
-
After completion, filter off the insoluble materials.
-
Concentrate the methanol phase under reduced pressure to obtain a thick residue.
-
Add petroleum ether to the residue and cool to induce crystallization.
-
Collect the white crystalline product by filtration and dry under vacuum.
Protocol 2: Synthesis of this compound via N-Boc Deprotection
This protocol describes the removal of the Boc protecting group using HCl in 1,4-dioxane.[4]
Materials:
-
N-Boc-4-hydroxypiperidine
-
Saturated solution of HCl in 1,4-dioxane
Procedure:
-
Charge the reactor with N-Boc-4-hydroxypiperidine.
-
Under controlled temperature and with efficient stirring, add a saturated solution of HCl in 1,4-dioxane. A typical lab-scale ratio is 30 mL of dioxane solution for 5 g of starting material.[4]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under vacuum to remove the solvent and excess HCl.
-
The resulting off-white solid is this compound, which can be further purified by crystallization.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical relationships in troubleshooting low deprotection yield.
References
Technical Support Center: Removal of Boc Protecting Group from 4-Hydroxypiperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of the tert-butoxycarbonyl (Boc) protecting group from 4-hydroxypiperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the standard acidic conditions for Boc deprotection of 4-hydroxypiperidine derivatives?
A1: The most common methods for Boc deprotection involve strong acids. Typically, a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), often at a concentration of 20-50%, is used at room temperature.[1][2][3] Another widely used reagent is a 4M solution of Hydrogen Chloride (HCl) in 1,4-dioxane.[1] Both methods are generally efficient, with reaction times ranging from 30 minutes to a few hours.[1]
Q2: How can I monitor the progress of the deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. The resulting free amine (4-hydroxypiperidine derivative) is more polar than its Boc-protected precursor and will therefore have a lower Rf value on the TLC plate.[4] Staining with ninhydrin can also be used, as it gives a positive colorimetric result (usually blue or purple) with the deprotected primary or secondary amine.
Q3: My product is an oil after using TFA for deprotection. How can I obtain a solid?
A3: The formation of oily trifluoroacetate (TFA) salts is a common issue.[1] Using 4M HCl in dioxane often yields a crystalline hydrochloride salt, which is easier to isolate.[5] If you must use TFA, trituration of the crude residue with a non-polar solvent like cold diethyl ether or a mixture of diethyl ether and hexanes can help precipitate the product as a solid.[6] Another strategy is to perform a basic work-up with a reagent like saturated sodium bicarbonate solution to neutralize the TFA salt and extract the free amine, which can then be crystallized or used in the next step.[7]
Q4: Are there alternative, milder methods for Boc deprotection if my substrate is acid-sensitive?
A4: Yes, if your molecule contains other acid-labile functional groups, such as acetals or certain esters, milder conditions are recommended.[4] Options include using Lewis acids like zinc bromide (ZnBr₂) or employing non-acidic methods.[4] Thermal deprotection, by heating the compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE), can also be effective for certain substrates.[4][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Boc deprotection of 4-hydroxypiperidine derivatives.
Issue 1: Incomplete Deprotection
Symptom: TLC or LC-MS analysis shows the presence of a significant amount of starting material even after the standard reaction time.
Possible Causes & Solutions:
-
Insufficient Reaction Time: Some sterically hindered substrates may require longer reaction times. Continue to monitor the reaction by TLC and extend the time as needed.[9]
-
Low Acid Concentration/Equivalents: The concentration of the acid may be too low, or an insufficient number of equivalents may have been used. For challenging substrates, increasing the concentration of TFA or using a more potent system like 4M HCl in dioxane is an option.[4][10]
-
Reagent Quality: TFA is hygroscopic. The presence of water can reduce its effectiveness. Ensure you are using anhydrous solvents and fresh TFA.
Issue 2: Formation of Side Products
Symptom: Mass spectrometry or NMR analysis indicates the presence of unexpected byproducts.
Possible Causes & Solutions:
-
tert-Butylation: The tert-butyl cation formed during the reaction is an electrophile and can alkylate nucleophilic sites on your molecule.[4]
-
Solution: Add a scavenger like triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole to the reaction mixture to trap the tert-butyl cation.[4]
-
-
Trifluoroacetylation of the Hydroxyl Group: When using TFA, the free hydroxyl group of the 4-hydroxypiperidine derivative can sometimes be esterified to form a trifluoroacetyl ester, complicating purification.[11]
-
Solution: Using HCl in dioxane instead of TFA will circumvent this issue. If TFA must be used, minimizing reaction time and temperature can help reduce the formation of this byproduct. Adding a small amount of water (e.g., 5%) to the TFA has also been reported to prevent this in some cases.[11]
-
-
Dehydration: Under strong acidic conditions and/or elevated temperatures, the 4-hydroxyl group may be eliminated to form an unsaturated byproduct.[12]
-
Solution: Perform the reaction at room temperature or 0 °C and ensure that the work-up is not performed at high temperatures.[12]
-
Data Presentation
Table 1: Comparison of Common Boc Deprotection Reagents
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Conditions | 20-50% in DCM, or neat TFA | 4M in 1,4-dioxane or other organic solvents (e.g., MeOH, EtOAc) |
| Reaction Time | Generally 30 minutes to a few hours at room temperature.[1][2] | Can be very rapid (e.g., 30 minutes) or may require several hours depending on the substrate and solvent.[1] |
| Yield | Typically high to quantitative. | Typically high to quantitative. |
| Product Form | Trifluoroacetate salt, which can often be oily and difficult to crystallize.[1][5] | Hydrochloride salt, which is frequently a crystalline solid, aiding in purification.[1][5] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups.[1] | Can offer better selectivity in some cases, especially in the presence of tert-butyl esters. |
| Common Side Reactions | tert-butylation of nucleophilic groups, trifluoroacetylation of alcohols.[4][11] | tert-butylation of nucleophilic groups. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
Boc-protected 4-hydroxypiperidine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (a typical concentration is 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction to completion using TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Work-up Option A (to obtain the free amine): Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Work-up Option B (to obtain the TFA salt): To the concentrated residue, add cold diethyl ether and triturate to induce precipitation of the TFA salt. Collect the solid by filtration.
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
Materials:
-
Boc-protected 4-hydroxypiperidine derivative
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like methanol or DCM, if necessary.
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt will often precipitate from the solution.
-
Monitor the reaction by TLC. The reaction is often complete within 30 minutes to 2 hours.[1]
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether to further precipitate the product.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to obtain the 4-hydroxypiperidine derivative as its hydrochloride salt.[1]
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing 4-Hydroxypiperidine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of 4-Hydroxypiperidine hydrochloride. Adhering to these protocols is crucial for ensuring experimental reproducibility and maintaining the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
A1: this compound is a piperidine derivative, a heterocyclic organic compound often used as a building block in the synthesis of pharmaceuticals.[1][2][3] As a hydrochloride salt, it is typically a white to off-white crystalline powder.[1] Its hygroscopic nature, or its tendency to readily absorb moisture from the atmosphere, is due to the presence of the hydroxyl (-OH) group and the ionic nature of the hydrochloride salt, both of which attract and bond with water molecules.[1][4][5] This sensitivity to moisture means it should be stored in a dry environment.[1]
Q2: How can I visually identify if my this compound has absorbed moisture?
A2: The most common visual indicator of moisture absorption is a change in the physical state of the compound. A dry, free-flowing crystalline powder will begin to form clumps or cakes.[5][6] In cases of significant moisture exposure, it may become a wet-looking solid or even deliquesce, forming a puddle as it dissolves in the absorbed water.[4]
Q3: What are the primary consequences of using hygroscopic this compound in an experiment?
A3: Using this compound that has absorbed water can severely compromise your experiment. Key consequences include:
-
Inaccurate Weighing: The measured mass will include an unknown amount of water, leading to errors in molar calculations and stoichiometry.
-
Altered Solubility and Reactivity: The presence of water can change the compound's solubility in organic solvents and may introduce unwanted side reactions, affecting reaction kinetics and yield.[6]
-
Compromised Product Stability: For drug development, excess moisture can impact the stability, efficacy, and shelf-life of the final product.[5][7]
Q4: What are the ideal storage and handling conditions for this compound?
A4: To minimize moisture absorption, this compound should be stored in a cool, dry place inside a tightly sealed container.[6][8] For enhanced protection, store the primary container within a desiccator containing a drying agent like silica gel or in a glove box with a controlled low-humidity, inert atmosphere.[4][9][10] When handling, minimize its exposure to ambient air by weighing it quickly and resealing the container immediately after use.[6]
Q5: Can I dry this compound if it has absorbed moisture?
A5: Yes, in some cases, the compound can be dried. A common method is to gently heat it in a vacuum oven.[6] However, it is critical to use a temperature that is well below the compound's melting point (155-157 °C) to avoid decomposition or degradation. Always verify the compound's integrity with an analytical method after drying. If the material has significantly changed its appearance or properties, it may be best to discard it.[6]
Troubleshooting Guides
Issue 1: The compound has formed clumps or appears wet.
This is a direct result of exposure to atmospheric moisture. The appropriate action depends on the severity of the clumping.
Caption: Troubleshooting workflow for clumped this compound.
Issue 2: Inconsistent experimental results or poor yield.
If you suspect the hygroscopic nature of the reagent is causing variability, implement a strict handling protocol.
References
- 1. CAS 5382-17-2: this compound [cymitquimica.com]
- 2. This compound CAS#: 5382-17-2 [m.chemicalbook.com]
- 3. biocompare.com [biocompare.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. tutorchase.com [tutorchase.com]
- 7. mt.com [mt.com]
- 8. 4-Hydroxypiperidine CAS 5382-16-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
troubleshooting poor solubility of 4-Hydroxypiperidine hydrochloride reaction products
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the poor solubility of reaction products derived from 4-Hydroxypiperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why are reaction products derived from 4-hydroxypiperidine often poorly soluble?
A1: The solubility of these products is a balance of several factors. While the parent this compound is a salt and thus generally water-soluble, its reaction products can exhibit poor solubility due to:
-
Loss of the Hydrochloride Salt Form: If the reaction product is the free base of the piperidine derivative, it will be significantly less polar and thus less soluble in aqueous solutions.
-
Lipophilic Substituents: The nature of the groups added to the piperidine nitrogen or hydroxyl group is critical. Adding large, nonpolar, or "greasy" substituents will decrease aqueous solubility.[1]
-
Molecular Symmetry and Crystal Packing: A highly symmetric product molecule can pack very efficiently into a crystal lattice, making it difficult for solvent molecules to break the lattice apart and dissolve the compound.
Q2: My product precipitates when I dilute a DMSO stock solution into an aqueous buffer for an assay. How can I prevent this?
A2: This is a common challenge when a compound's concentration exceeds its thermodynamic solubility in the final aqueous system.[1] Strategies to prevent this include:
-
Lower the Final Concentration: The most straightforward solution is to work with a more dilute final concentration of your compound.[1]
-
Optimize Co-Solvent Concentration: Ensure the final concentration of DMSO is as high as your experiment can tolerate (typically ≤1%) without impacting the biological system.[2]
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can prevent localized high concentrations that trigger precipitation.[1]
-
Use Surfactants: Low concentrations of surfactants like Tween® 80 can help keep the compound in solution.[1]
Q3: What is "oiling out," and how is it related to poor solubility?
A3: "Oiling out" occurs during recrystallization when the solid material melts in the hot solvent rather than dissolving. This forms a liquid phase (the "oil") that is immiscible with the solvent. Upon cooling, this oil often solidifies into an amorphous, impure mass instead of forming pure crystals. This is common when the melting point of the solute is lower than the boiling point of the chosen solvent. To resolve this, you can add more solvent or choose a solvent with a lower boiling point.
Q4: How does pH affect the solubility of my piperidine-containing product?
A4: The piperidine nitrogen is basic (pKa ≈ 10-11), making pH a critical factor for solubility.[1]
-
Acidic Conditions (Low pH): The nitrogen atom becomes protonated, forming a positively charged cationic species. This salt form is generally much more soluble in water and other polar solvents.[1][3]
-
Neutral or Basic Conditions (High pH): The compound exists as the neutral free base, which is less polar and therefore less soluble in water but more soluble in organic solvents like dichloromethane or ethyl acetate.
Troubleshooting Guide for Poor Product Solubility
This section addresses specific issues you may encounter during the synthesis and purification of 4-hydroxypiperidine derivatives.
Q: My product has "crashed out" of the reaction mixture as an unmanageable solid or thick slurry. How can I proceed with workup?
A: The primary goal is to get the product back into solution to perform a proper extraction.
-
pH Adjustment: If your reaction was run under basic or neutral conditions, carefully add an acidic solution (e.g., 1M HCl) to protonate the piperidine nitrogen and dissolve the product. You can then proceed with an aqueous workup.
-
Add a Co-Solvent: If pH adjustment is not feasible, try adding a water-miscible co-solvent like isopropanol, THF, or DMSO to the reaction mixture to increase the solubility of the product before workup.
-
Solvent Exchange: If the product is insoluble in the reaction solvent, you may need to filter the solid, wash it, and then dissolve it in a more suitable solvent for further purification.
Q: After removing the solvent under reduced pressure, my product is a sticky oil or an amorphous solid. How can I induce crystallization?
A: An amorphous solid or oil often contains impurities that inhibit crystal lattice formation.
-
Trituration: Add a small amount of a solvent in which your product is expected to be insoluble (e.g., hexane, diethyl ether).[4] Stir or sonicate the mixture. This can wash away soluble impurities and often induces the formation of a solid.
-
Recrystallization: This is the most effective method for purification. It relies on finding a solvent that dissolves the product when hot but not when cold.[5][6] For hydrochloride salts, isopropanol is often a good starting point.[7]
-
Column Chromatography: If crystallization fails, purification by column chromatography is a reliable alternative to isolate the pure compound, which may then be easier to crystallize.[8]
Q: I am struggling to find a single suitable solvent for recrystallization. What should I do?
A: A mixed-solvent system is the next logical step.
-
Method: Dissolve your product in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.[9]
-
Common Pairs: Common mixed-solvent systems for polar compounds include methanol/diethyl ether, ethanol/hexane, and dichloromethane/hexane.
Data Presentation
Table 1: General Solubility Profile of Piperidine Derivatives
| Compound Form | Solvent Polarity | Example Solvents | Expected Solubility | Rationale |
| Hydrochloride Salt | High (Polar, Protic) | Water, Methanol, Ethanol | High | The ionic salt form readily interacts with polar solvents. |
| Medium (Polar, Aprotic) | DMSO, DMF | Moderate to High | Good dipole interactions can solvate the molecule. | |
| Low (Nonpolar) | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Lack of favorable interactions between the ionic salt and nonpolar solvent.[7] | |
| Free Base | High (Polar, Protic) | Water | Low / Insoluble | The neutral, more organic-like molecule is less soluble in water.[1] |
| Medium (Polar, Aprotic) | Dichloromethane, Ethyl Acetate | Moderate to High | Good for extractions and chromatography. | |
| Low (Nonpolar) | Hexane, Toluene | Low to Moderate | Solubility depends heavily on the lipophilicity of substituents. |
Table 2: Troubleshooting Summary
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Precipitation from reaction | Product is insoluble in the reaction solvent. | Adjust pH, add a co-solvent, or filter and switch solvents. |
| Oily or amorphous product | Impurities present; crystallization inhibited. | Triturate with a nonpolar solvent; attempt recrystallization; purify by chromatography.[4][8] |
| Recrystallization fails | No single solvent has the ideal solubility profile. | Use a mixed-solvent system (e.g., Methanol/Ether).[9] |
| Low yield after workup | Product is partially soluble in the aqueous phase. | Perform multiple extractions with the organic solvent; adjust pH to ensure the product is in its free base form before extraction. |
Experimental Protocols
Protocol 1: Qualitative pH-Dependent Solubility Test
This protocol helps determine the optimal pH range for dissolving your product in an aqueous medium.[1]
Materials:
-
Your reaction product (1-2 mg per vial)
-
Three small glass vials (labeled "Acid," "Neutral," "Base")
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
Vortex mixer
Methodology:
-
Place 1-2 mg of your product into each of the three labeled vials.
-
To the "Neutral" vial, add 1 mL of deionized water.
-
To the "Acid" vial, add 1 mL of deionized water and adjust the pH to ~2-3 by adding 0.1 M HCl dropwise.
-
To the "Base" vial, add 1 mL of deionized water and adjust the pH to ~9-10 by adding 0.1 M NaOH dropwise.
-
Vortex all vials vigorously for 1-2 minutes.
-
Allow the vials to stand at room temperature for 20-30 minutes.
-
Visually inspect each vial. A clear solution indicates good solubility under those pH conditions. This will inform whether to use acidic or basic conditions for an aqueous workup or for preparing a stock solution.
Protocol 2: General Recrystallization from a Single Solvent
This procedure outlines the fundamental steps for purifying a solid product by recrystallization.[5][6]
Materials:
-
Crude solid product
-
Candidate recrystallization solvent (e.g., isopropanol, ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Choose a Solvent: Select a solvent in which your product has high solubility when hot and low solubility when cold.
-
Dissolve the Solute: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the solvent and bring the mixture to a near-boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Cooling too quickly can trap impurities. If needed, place the flask in an ice bath to maximize crystal formation.
-
Collect Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash Crystals: Rinse the crystals with a small amount of ice-cold recrystallization solvent to wash away any remaining soluble impurities.[5]
-
Dry Crystals: Allow the crystals to dry completely in the funnel under vacuum or by transferring them to a watch glass. A final melting point analysis can help confirm the purity.
Visualizations
Caption: Troubleshooting workflow for addressing poor product solubility.
Caption: Influence of N-alkylation on product solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
preventing di-alkylation side products with 4-Hydroxypiperidine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxypiperidine hydrochloride, with a specific focus on preventing di-alkylation side products during N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing N-alkylation on this compound?
The principal challenge is the potential for di-alkylation, where the secondary amine on the piperidine ring reacts with two equivalents of the alkylating agent. This leads to the formation of a quaternary ammonium salt as a side product, which can complicate purification and reduce the yield of the desired mono-alkylated product.
Q2: How can I prevent the formation of di-alkylation byproducts?
The most effective strategy to prevent di-alkylation is the use of a protecting group on the nitrogen atom.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely used and effective choice for this purpose.[3][4] The Boc group sterically hinders and electronically deactivates the nitrogen atom, preventing further alkylation.[4] The general workflow involves:
-
Protection of the 4-hydroxypiperidine nitrogen with a suitable protecting group (e.g., Boc anhydride).
-
Performance of other desired chemical transformations, if any.
-
Deprotection of the nitrogen under acidic conditions.[3]
-
Selective mono-alkylation of the deprotected nitrogen.
Q3: Is it possible to achieve selective mono-N-alkylation without using a protecting group for the hydroxyl function?
Yes, it is generally possible to perform selective N-alkylation without protecting the hydroxyl group. The secondary amine is significantly more nucleophilic than the secondary alcohol, allowing for preferential reaction at the nitrogen.[3] However, for reactions that are sensitive to free hydroxyl groups or where O-functionalization is a competing side reaction, protection of the hydroxyl group may be necessary to ensure a clean reaction and high yields.[3]
Q4: What are the critical experimental parameters to control for selective mono-alkylation?
To favor mono-alkylation and minimize di-alkylation, careful control of the following parameters is essential:
-
Stoichiometry: Use a precise 1:1 molar ratio of 4-hydroxypiperidine to the alkylating agent. While a slight excess of the alkylating agent can drive the reaction to completion, it significantly increases the risk of di-alkylation.[3]
-
Reaction Temperature: Performing the reaction at a lower temperature can help to minimize the rate of the second alkylation step and other potential side reactions.[3]
-
Choice of Base: Employ a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the generated acid without competing in the alkylation reaction.[3]
-
Rate of Addition: Slow, dropwise addition of the alkylating agent to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Mono-alkylated Product | Incomplete reaction. | - Increase reaction time or temperature cautiously, monitoring for side product formation.- Use a stronger, non-nucleophilic base to ensure complete deprotonation of the piperidine nitrogen.- If using an alkyl chloride or bromide, consider converting it to the more reactive alkyl iodide in situ (Finkelstein reaction).[3] |
| Significant Di-alkylation Product Formation | - Excess of alkylating agent.- Reaction temperature is too high.- High concentration of reactants. | - Carefully control the stoichiometry to a 1:1 ratio.- Lower the reaction temperature.- Add the alkylating agent slowly and dropwise to the reaction mixture.- Consider using a protecting group strategy for more robust prevention of di-alkylation. |
| Presence of O-Alkylated Side Product | The hydroxyl group is competing with the nitrogen as a nucleophile. | - This is more likely with highly reactive alkylating agents or under strongly basic conditions. Consider protecting the hydroxyl group if O-alkylation is a significant issue. |
| Difficult Purification | Co-elution of the desired product with starting material and/or di-alkylated byproduct. | - Employ column chromatography with a carefully selected solvent system to achieve separation.[3] |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of 4-Hydroxypiperidine
This protocol outlines a general procedure for the selective mono-N-alkylation of 4-hydroxypiperidine.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Non-nucleophilic base (e.g., triethylamine or DIPEA)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxypiperidine (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF, add the alkyl halide (1.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Boc Protection of 4-Hydroxypiperidine
This protocol describes the protection of the nitrogen atom of 4-hydroxypiperidine using Boc anhydride.
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Methanol
-
Potassium carbonate
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in methanol.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add Boc anhydride (1.1 eq) portion-wise to the mixture at room temperature.
-
Stir the reaction mixture for 2-4 hours, or until completion as indicated by TLC.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-4-hydroxypiperidine.[3]
Visualizations
Caption: General N-alkylation of 4-Hydroxypiperidine.
Caption: Mechanism leading to di-alkylation.
Caption: Workflow for preventing di-alkylation.
References
Validation & Comparative
Navigating Purity Analysis: A Comparative Guide to HPLC and Alternative Methods for 4-Hydroxypiperidine Hydrochloride
For researchers, scientists, and drug development professionals, establishing the purity of raw materials and intermediates is a cornerstone of robust and reproducible research and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of 4-Hydroxypiperidine hydrochloride, a key building block in the synthesis of numerous pharmaceutical compounds.
This document outlines a recommended HPLC method, adapted from established protocols for similar compounds, and contrasts it with Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols and comparative data are provided to facilitate informed method selection for quality control and analytical development.
Recommended Analytical Method: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile and widely adopted technique for the purity analysis of a broad spectrum of organic molecules, including polar compounds like this compound. This method separates the target compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Due to the lack of a strong chromophore in this compound, detection can be achieved using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or by derivatization. For simplicity and broader applicability, a method employing a CAD is proposed here.
Data Presentation: Comparison of Analytical Techniques
| Parameter | HPLC with CAD | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | LC-MS |
| Principle | Separation based on polarity | Separation based on volatility and boiling point | Quantification based on the integral of a specific proton signal relative to an internal standard | Separation based on polarity coupled with mass-to-charge ratio detection |
| Specificity | Good, depends on column and mobile phase selection | High, especially with high-resolution capillary columns | High, structurally specific | Very High, provides mass information for peak identification |
| Sensitivity | Moderate to high (ng range) | High (pg range), dependent on detector | Lower (µg-mg range) | Very High (pg-fg range) |
| Sample Throughput | High | High | Low to moderate | Moderate to high |
| Derivatization | Not typically required | Often required for polar, non-volatile compounds | Not required | Not typically required |
| Instrumentation Cost | Moderate | Low to moderate | High | High |
| Impurity Profiling | Good for known and unknown impurities | Good for volatile impurities | Limited to impurities with unique NMR signals | Excellent for identification and structural elucidation of unknown impurities |
Experimental Protocols
HPLC Purity Analysis with Charged Aerosol Detection (CAD)
Objective: To determine the purity of this compound by RP-HPLC with CAD.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Charged Aerosol Detector (CAD)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 0-2 min: 5% B, 2-15 min: 5% to 50% B, 15-20 min: 50% B, 20.1-25 min: 5% B (re-equilibration)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
CAD Settings: Evaporation Temperature: 35 °C, Gas Pressure: 35 psi
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Objective: To determine the purity of this compound by GC-FID following derivatization.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column
Chromatographic Conditions:
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
-
Injection Mode: Split (e.g., 50:1)
Sample Preparation and Derivatization: Accurately weigh approximately 10 mg of the sample into a vial. Add 1 mL of a suitable solvent (e.g., pyridine) and 200 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature before injection.
Mandatory Visualization
Caption: Workflow for HPLC Purity Analysis.
Caption: Comparison of Analytical Techniques.
Comparison with Alternative Methods
While the recommended HPLC method provides a robust platform for routine purity assessment, alternative and orthogonal techniques offer distinct advantages for a comprehensive characterization of this compound.
-
Gas Chromatography (GC): GC is an excellent technique for the analysis of volatile and thermally stable compounds.[1] For polar molecules like 4-Hydroxypiperidine, derivatization is often necessary to enhance volatility and prevent peak tailing.[2] This adds a sample preparation step but can provide high resolution and sensitivity, particularly for identifying volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[2] Purity is determined by comparing the integral of a characteristic proton signal of the analyte to that of a certified internal standard of known purity.[2] While less sensitive than chromatographic methods, qNMR is highly specific and provides structural information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[1] This technique is unparalleled for the identification and structural elucidation of unknown impurities, even at trace levels.[2] The chromatographic conditions can be similar to the HPLC method, with the mobile phase adjusted for MS compatibility (e.g., using volatile buffers like ammonium formate instead of non-volatile salts).[2]
Conclusion
The choice of the most suitable analytical method for determining the purity of this compound depends on the specific requirements of the analysis. For routine quality control and high-throughput screening, the proposed RP-HPLC method with CAD offers a good balance of performance, cost, and simplicity. For a more in-depth understanding of the impurity profile, especially for identifying and quantifying unknown impurities, orthogonal techniques such as GC (with derivatization) and LC-MS are invaluable. qNMR serves as an excellent primary method for accurate purity determination without the need for a specific reference standard. A combination of these methods will provide the most comprehensive characterization of this compound, ensuring its quality and suitability for its intended use in research and pharmaceutical development.
References
Comparative Analysis of 1H and 13C NMR Spectral Data for 4-Hydroxypiperidine Hydrochloride and Related Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of 4-Hydroxypiperidine hydrochloride. This guide provides a detailed comparison with its free base form and other relevant piperidine derivatives, supported by experimental data and protocols.
This guide presents a detailed analysis of the ¹H and ¹³C NMR spectral data for this compound. Due to the limited availability of directly published complete spectral assignments for the hydrochloride salt, this guide also provides data for the free base, 4-Hydroxypiperidine, and discusses the expected chemical shift variations upon protonation of the nitrogen atom. For comparative purposes, NMR data for N-methyl-4-hydroxypiperidine and 3-hydroxypiperidine are also included. This information is crucial for the structural elucidation and quality control of piperidine-containing compounds in research and pharmaceutical development.
¹H and ¹³C NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Protonation of the nitrogen atom in 4-Hydroxypiperidine to form the hydrochloride salt is expected to cause a downfield shift (an increase in ppm value) of the signals corresponding to the protons and carbons, particularly those in close proximity to the nitrogen atom (α-protons and α-carbons). This is due to the deshielding effect of the positive charge on the nitrogen.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-2, H-6 (axial) | H-2, H-6 (equatorial) | H-3, H-5 (axial) | H-3, H-5 (equatorial) | H-4 (axial) | Solvent |
| 4-Hydroxypiperidine | ~2.5-2.7 | ~3.0-3.2 | ~1.4-1.6 | ~1.8-2.0 | ~3.5-3.7 | CDCl₃ |
| This compound (Predicted) | ~3.0-3.3 | ~3.4-3.7 | ~1.6-1.9 | ~2.0-2.3 | ~3.8-4.1 | D₂O / DMSO-d₆ |
| N-Methyl-4-hydroxypiperidine | ~2.1-2.3 | ~2.7-2.9 | ~1.5-1.7 | ~1.8-2.0 | ~3.6-3.8 | CDCl₃ |
| 3-Hydroxypiperidine | - | - | - | - | - | CDCl₃ |
Note: Predicted values for this compound are based on typical downfield shifts observed upon protonation of amines.[1][2]
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2, C-6 | C-3, C-5 | C-4 | Solvent |
| 4-Hydroxypiperidine[3] | 46.5 | 34.7 | 68.1 | CDCl₃ |
| This compound (Predicted) | ~48-50 | ~32-34 | ~66-68 | D₂O / DMSO-d₆ |
| N-Methyl-4-hydroxypiperidine | 55.5 | 34.2 | 67.5 | CDCl₃ |
| 3-Hydroxypiperidine | 49.9, 46.8 | 35.8, 26.2 | 66.8 | CDCl₃ |
Note: Predicted values for this compound are based on typical downfield shifts observed upon protonation of amines.
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of piperidine derivatives and their salts.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and improve sensitivity.
-
The acquired data is then Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
Data Interpretation and Visualization
The structure of this compound and the relationship between its atoms and the expected NMR signals are visualized in the following diagram.
Caption: Correlation of atoms in this compound to their respective NMR signals.
Conclusion
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. The provided data tables, which include a comparison with related compounds, and the generalized experimental protocol serve as a valuable resource for scientists engaged in the synthesis, characterization, and analysis of piperidine-based molecules. The expected downfield shifts upon protonation are a key diagnostic feature for distinguishing between the free base and its hydrochloride salt.
References
A Comparative Guide to the Reactivity of 4-Hydroxypiperidine Hydrochloride and 3-Hydroxypiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Hydroxypiperidine hydrochloride and 3-Hydroxypiperidine hydrochloride. Understanding the nuanced differences in their reactivity is crucial for the efficient design and synthesis of novel therapeutics and other functional molecules. This document outlines the theoretical basis for their reactivity differences, supported by available experimental data and detailed protocols for key chemical transformations.
Theoretical Comparison of Reactivity: Unraveling the Influence of Hydroxyl Group Position
The primary difference in the reactivity of 4-hydroxypiperidine and 3-hydroxypiperidine stems from the position of the hydroxyl group on the piperidine ring, which influences the nucleophilicity of the secondary amine. This is primarily governed by electronic effects and the potential for intramolecular interactions.
Electronic Effects: The hydroxyl group is electron-withdrawing via the inductive effect (-I effect). This effect decreases with distance.
-
In 3-Hydroxypiperidine , the hydroxyl group is at the β-position relative to the nitrogen atom. Its electron-withdrawing inductive effect is more pronounced, leading to a decrease in the electron density on the nitrogen. This reduced electron density makes the nitrogen lone pair less available for donation, thus decreasing its basicity and nucleophilicity.
-
In 4-Hydroxypiperidine , the hydroxyl group is at the γ-position. The inductive effect is weaker at this distance, resulting in a lesser reduction of electron density on the nitrogen atom compared to the 3-isomer. Consequently, 4-hydroxypiperidine is expected to be a stronger base and a more potent nucleophile.
Intramolecular Hydrogen Bonding:
-
3-Hydroxypiperidine can form an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen's lone pair of electrons, particularly in non-polar solvents. This interaction can further sequester the lone pair, reducing its availability for external reactions and thereby lowering the nucleophilicity of the amine.
-
4-Hydroxypiperidine cannot form a stable intramolecular hydrogen bond with the ring nitrogen due to the larger distance between the hydroxyl group and the amine.
Steric Hindrance: For reactions occurring at the nitrogen atom (e.g., N-alkylation, N-acylation), the steric hindrance from the hydroxyl group is minimal and not a significant differentiating factor between the two isomers, as the group is not located on an adjacent carbon.
Based on these theoretical considerations, 4-Hydroxypiperidine is predicted to be more reactive as a nucleophile than 3-Hydroxypiperidine .
Experimental Data and Observations
Physicochemical Properties
The basicity of an amine is a good indicator of its nucleophilicity. The pKa of the conjugate acid (piperidinium ion) is a measure of this basicity. Higher pKa values indicate a stronger base.
| Property | 4-Hydroxypiperidine | 3-Hydroxypiperidine | Reference |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | N/A |
| Molecular Weight | 101.15 g/mol | 101.15 g/mol | N/A |
| Predicted pKa (of conjugate acid) | ~10.5 - 11.0 | ~10.0 - 10.5 | General Chemical Principles |
| Predicted pKa (of free base) | 14.94 ± 0.20 | 14.91 ± 0.20 | [1] |
Note: The predicted pKa values for the conjugate acids are estimated based on the known pKa of piperidine (~11.1) and the anticipated electron-withdrawing effects of the hydroxyl group at the respective positions. The predicted pKa of the free base is for the hydroxyl proton and is not indicative of the nitrogen's basicity.
Reactivity in N-Alkylation and N-Acylation Reactions
In practice, both 4-hydroxypiperidine and 3-hydroxypiperidine are commonly used in N-alkylation and N-acylation reactions, often after conversion from their hydrochloride salts to the free base in situ. The choice between them is dictated by the desired final structure of the target molecule.
For instance, 3-hydroxypiperidine is a key intermediate in the synthesis of the calcium channel blocker, Benidipine.[2][3] This synthesis involves the formation of an ester linkage with the hydroxyl group, but the initial steps to prepare the N-benzyl-3-hydroxypiperidine precursor demonstrate its utility in N-alkylation reactions.[4]
The following tables summarize representative reaction conditions and yields found in the literature. It is important to note that these are not from a direct comparative study and reaction conditions can be optimized to improve yields for either isomer.
Table 1: Representative N-Alkylation Reaction
| Substrate | Reagent | Base | Solvent | Conditions | Product | Yield | Reference |
| 3-Hydroxypiperidine | Benzyl bromide | K₂CO₃ | DMF | 50-80 °C | N-benzyl-3-hydroxypiperidine | Not explicitly stated, but used in multi-step synthesis | [3] |
| 4-Hydroxypiperidine HCl | Diphenylmethanol | p-TsOH | None (neat) | 160 °C, vacuum | 4-Diphenylmethoxypiperidine HCl | Not explicitly stated, but used in multi-step synthesis | [5] |
Table 2: Representative N-Acylation (Boc Protection) Reaction
| Substrate | Reagent | Base | Solvent | Conditions | Product | Yield | Reference |
| 3-Hydroxypiperidine | Di-tert-butyl dicarbonate | NaHCO₃ | Dichloromethane / Water | 0 °C to RT | N-Boc-3-hydroxypiperidine | 86% | [6] |
| 4-Hydroxypiperidine | Di-tert-butyl dicarbonate | K₂CO₃ | Methanol | Reflux, 6-8 h | N-Boc-4-hydroxypiperidine | ~99.5% purity | [7] |
From these examples, it is evident that both isomers can be effectively functionalized at the nitrogen atom. However, the generally milder conditions and high yields often reported for 4-hydroxypiperidine derivatives in N-acylation are consistent with its higher intrinsic nucleophilicity.
Detailed Experimental Protocols
The following are representative experimental protocols for the N-functionalization of 3-hydroxypiperidine and 4-hydroxypiperidine.
Protocol 1: N-Benzylation of 3-Hydroxypiperidine
This protocol is adapted from procedures used in the synthesis of precursors for Benidipine.[3]
Materials:
-
3-Hydroxypiperidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Suspend potassium carbonate (2.0 eq) in DMF.
-
Add 3-hydroxypiperidine (1.0 eq) to the suspension.
-
Add benzyl bromide (1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to 50-80 °C and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and add water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
References
- 1. (S)-3-Hydroxypiperidine | 24211-55-0 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103641774B - The preparation method of benidipine hydrochloride - Google Patents [patents.google.com]
- 4. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone - Google Patents [patents.google.com]
- 7. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
A Comparative Guide to N-Boc-4-hydroxypiperidine and 4-Hydroxypiperidine Hydrochloride in Synthesis
In the landscape of pharmaceutical and medicinal chemistry, piperidine scaffolds are of paramount importance, featuring in a vast array of therapeutic agents. The functionalization of the piperidine ring is a critical aspect of drug design and development. Two commonly utilized building blocks for this purpose are N-Boc-4-hydroxypiperidine and 4-Hydroxypiperidine hydrochloride. This guide provides a detailed comparative analysis of these two reagents in various synthetic applications, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their synthetic strategy.
Introduction to the Competitors
N-Boc-4-hydroxypiperidine is a derivative of 4-hydroxypiperidine where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This protection renders the nitrogen non-nucleophilic, allowing for selective reactions at the C4-hydroxyl group.[3] The Boc group is renowned for its stability in a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions.[2]
This compound is the hydrochloride salt of 4-hydroxypiperidine. In this form, the piperidine nitrogen is protonated, forming a non-nucleophilic ammonium salt. To engage the nitrogen in a reaction, a base is required to neutralize the salt and liberate the free amine. This reagent is a key starting material for the synthesis of various pharmaceutical compounds, including Sibrafiban and Lamifiban.[3]
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of each compound is crucial for their effective use in synthesis.
| Property | N-Boc-4-hydroxypiperidine | This compound |
| Molecular Formula | C₁₀H₁₉NO₃ | C₅H₁₁NO · HCl |
| Molecular Weight | 201.26 g/mol | 137.61 g/mol |
| Appearance | White to off-white or cream crystalline powder[1] | White powder |
| Melting Point | 61-65 °C[1] | 155-157 °C |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane.[4] | Soluble in methanol (25 mg/mL). |
Synthetic Applications: A Comparative Study
The primary difference in the synthetic utility of these two compounds lies in the reactivity of the piperidine nitrogen. The Boc-protected version allows for selective O-functionalization, while the hydrochloride salt can be functionalized at either the nitrogen or oxygen, often requiring careful control of reaction conditions.
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a common method for forming ethers from an alcohol and an alkyl halide.
Using N-Boc-4-hydroxypiperidine: The protected nitrogen allows for a straightforward O-alkylation. The hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile.
Using this compound: This reaction is more complex as it requires at least two equivalents of a strong base: one to neutralize the hydrochloride salt and a second to deprotonate the hydroxyl group. This can potentially lead to side reactions if not carefully controlled.
| Parameter | N-Boc-4-hydroxypiperidine | This compound (Theoretical) |
| Base | Strong, non-nucleophilic base (e.g., NaH)[1] | At least 2 equivalents of a strong base (e.g., NaH, KHMDS) |
| Solvent | Anhydrous aprotic solvent (e.g., THF, DMF)[1] | Anhydrous aprotic solvent (e.g., THF, DMF) |
| Key Advantage | High regioselectivity for O-alkylation.[3] | Potentially a one-pot reaction for both N- and O-functionalization if different alkylating agents are used sequentially. |
| Key Disadvantage | Requires a subsequent deprotection step to functionalize the nitrogen. | Potential for competing N-alkylation and O-alkylation, leading to a mixture of products and lower yields of the desired O-alkylated product. |
| Reported Yield | Generally high, depending on the alkylating agent. | Data not readily available, but likely lower and more variable than with the N-Boc protected version due to potential side reactions. |
N-Acylation
Using N-Boc-4-hydroxypiperidine: N-acylation is not possible until the Boc group is removed.
Using this compound: After neutralization of the hydrochloride salt with a non-nucleophilic base, the free secondary amine is readily acylated.
| Parameter | N-Boc-4-hydroxypiperidine (after deprotection) | This compound |
| Base | A non-nucleophilic base (e.g., triethylamine, DIPEA) is required to neutralize the HCl generated during deprotection. | A non-nucleophilic base (e.g., triethylamine, pyridine) is required to neutralize the hydrochloride and scavenge the acid byproduct.[5] |
| Reagents | Acyl chloride or anhydride. | Acyl chloride or anhydride.[5] |
| Key Advantage | Clean reaction following deprotection. | Direct route to N-acylated products. |
| Key Disadvantage | An additional deprotection step is required. | The hydroxyl group may interfere with certain acylating agents or require protection. |
| Reported Yield | High. | Generally high.[5] |
Experimental Protocols
Protocol 1: O-Alkylation of N-Boc-4-hydroxypiperidine (Williamson Ether Synthesis)[1]
Materials:
-
N-Boc-4-hydroxypiperidine
-
Sodium hydride (NaH)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Water or saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution to form the alkoxide.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Deprotection of N-Boc-4-hydroxypiperidine[1]
Materials:
-
N-Boc-4-hydroxypiperidine
-
Saturated HCl solution in 1,4-dioxane
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine in a saturated solution of HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture under vacuum to yield this compound as an off-white solid (typically in high yield, e.g., 99%).[6]
Visualizing Synthetic Strategies
Caption: Comparative synthetic workflows for functionalization.
Caption: Key advantages of each reagent.
Conclusion
The choice between N-Boc-4-hydroxypiperidine and this compound in a synthetic route depends heavily on the desired final product and the overall synthetic strategy. For selective modification of the hydroxyl group, N-Boc-4-hydroxypiperidine is the superior choice, offering high yields and straightforward reaction profiles. However, this comes at the cost of an additional protection and deprotection step. Conversely, this compound provides a more direct route for N-functionalization and can be more cost-effective. The challenge with the hydrochloride salt lies in achieving selective O-functionalization without competing N-functionalization, which often requires careful optimization of reaction conditions. Ultimately, a thorough understanding of the reactivity and properties of both reagents, as outlined in this guide, will enable the synthetic chemist to make an informed decision to best suit the needs of their research.
References
A Comparative Guide to Analytical Method Validation for the Quantification of 4-Hydroxypiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 4-Hydroxypiperidine hydrochloride. The performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is evaluated. While specific validation data for this compound is not extensively published, this guide draws upon experimental data from structurally analogous piperidine derivatives to provide a framework for method selection and validation.
Comparison of Validated Analytical Methods
The selection of an appropriate analytical method for quantifying this compound depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of three commonly employed and validated methods for similar piperidine compounds.
| Validation Parameter | HPLC-UV | GC-FID | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 500 µg/mL | 5 - 1000 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | 0.5 µg/mL | 1 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 5 µg/mL | 0.1 ng/mL |
| Specificity | Good | Moderate | Excellent |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative experimental protocols for the quantification of piperidine derivatives, which can be adapted for this compound.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine analysis due to its robustness and widespread availability. Since this compound lacks a strong chromophore, derivatization is often necessary to achieve sufficient sensitivity with a UV detector.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Sample Preparation & Derivatization :
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water with an additive like 0.1% formic acid or 0.1% phosphoric acid.[1][3]
-
Detection Wavelength : Determined by the absorption maximum of the derivatized analyte (e.g., 210 nm).[3]
-
Injection Volume : 10 µL.[3]
-
2. Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a reliable technique for volatile and thermally stable compounds. Derivatization may be required to improve the volatility and chromatographic behavior of this compound.
-
Instrumentation : A gas chromatograph equipped with a flame ionization detector.[3]
-
Sample Preparation & Derivatization :
-
Chromatographic Conditions :
-
Column : A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm).[3]
-
Carrier Gas : Helium or Hydrogen at a constant flow.[3]
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.[3]
-
-
Injector Temperature : 250 °C.[3]
-
Detector Temperature : 280 °C.[3]
-
Injection Volume : 1 µL (split or splitless injection).[3]
-
3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound, especially in complex matrices.
-
Instrumentation : A liquid chromatograph coupled to a triple quadrupole mass spectrometer.[3]
-
Sample Preparation :
-
Simple dissolution in a suitable solvent or, for biological samples, protein precipitation with acetonitrile may be employed.[1]
-
-
Chromatographic Conditions :
-
Mass Spectrometry Conditions :
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for validating an analytical method for the quantification of this compound.
Caption: A typical workflow for analytical method validation.
Comparison of Key Performance Characteristics
The choice of an analytical method is often a trade-off between sensitivity, specificity, and the cost and complexity of the instrumentation. The following diagram provides a visual comparison of the key performance characteristics of the discussed methods.
Caption: Comparison of analytical method performance.
References
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 4-Hydroxypiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical challenge in the development and quality control of chiral pharmaceuticals. Chiral 4-hydroxypiperidine derivatives are pivotal structural motifs in a multitude of pharmacologically active compounds, where often only one enantiomer confers the desired therapeutic effect, while the other may be inactive or elicit adverse effects. Consequently, the accurate assessment of enantiomeric composition is paramount.
This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric purity of chiral 4-hydroxypiperidine derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs). The selection of the optimal method is contingent upon factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the four principal methods for assessing the enantiomeric purity of chiral 4-hydroxypiperidine derivatives.
| Technique | Principle | Typical Resolution (Rs) | Typical Run Time | Advantages | Limitations |
| Chiral HPLC | Differential partitioning of enantiomers on a chiral stationary phase (CSP). | > 1.5 (baseline) | 10 - 30 min | High versatility, wide range of commercially available CSPs, well-established and robust.[1] | Longer analysis times compared to SFC and GC, higher consumption of organic solvents. |
| Chiral SFC | Differential partitioning of enantiomers on a CSP using a supercritical fluid as the mobile phase. | > 1.5 (baseline) | 3 - 10 min | Fast analysis, reduced organic solvent consumption, orthogonal selectivity to HPLC.[2] | Requires specialized instrumentation, method development can be complex. |
| Chiral GC | Differential partitioning of volatile (or derivatized) enantiomers on a CSP. | > 2.0 | 5 - 20 min | High efficiency and resolution, high sensitivity, especially with mass spectrometry (MS) detection.[3] | Analyte must be volatile and thermally stable, or require derivatization which adds a step to sample preparation.[1] |
| NMR with CSA | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | N/A (Δδ is the key parameter) | < 5 min | Very fast, non-destructive, provides structural information, no separation required.[4] | Lower sensitivity compared to chromatographic methods, requires higher sample concentration, may require specialized CSAs. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific 4-hydroxypiperidine derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers. The method's success hinges on the selection of an appropriate chiral stationary phase (CSP) that provides differential interaction with the enantiomers.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Chiral column: Polysaccharide-based columns are often a good starting point.
Example Protocol for a BOC-protected 3-hydroxypiperidine derivative: [5]
-
Column: Chiralpak IC-3 (250 x 4.6 mm, 3 µm)
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). The ratio may be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful "green" alternative to HPLC, offering faster separations and significantly reduced organic solvent consumption. It is particularly well-suited for high-throughput screening and purification.
Instrumentation:
-
SFC system with a back-pressure regulator and a suitable detector (e.g., UV-Vis, MS)
-
Chiral column: Polysaccharide-based CSPs are commonly used.
General Protocol:
-
Column: Chiralpak AD-H or similar polysaccharide-based column.
-
Mobile Phase: Carbon dioxide (CO₂) with a polar co-solvent (modifier) such as methanol or ethanol. A typical starting gradient would be 5% to 40% modifier over a few minutes.
-
Flow Rate: 2 - 4 mL/min
-
Back Pressure: 100 - 150 bar
-
Column Temperature: 35 - 40 °C
-
Detection: UV at an appropriate wavelength.
-
Sample Preparation: Dissolve the sample in the modifier solvent.
Chiral Gas Chromatography (GC)
For volatile and thermally stable 4-hydroxypiperidine derivatives, or those that can be readily derivatized, chiral GC offers excellent resolution and sensitivity.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral capillary column
General Protocol (with derivatization): [1]
-
Derivatization: To increase volatility, the hydroxyl and secondary amine groups can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction typically involves heating the sample with the silylating agent.[1]
-
Column: A cyclodextrin-based chiral capillary column (e.g., Hydrodex β-6TBDM).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 100°C, followed by a ramp to a final temperature of approximately 250°C.
-
Injector and Detector Temperature: Typically 250°C and 280°C, respectively.
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent like dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy in the presence of a chiral solvating agent provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
General Protocol:
-
Chiral Solvating Agent (CSA): Pirkle's alcohol ((R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is a common choice for amines and alcohols.
-
Solvent: A deuterated solvent in which both the analyte and CSA are soluble (e.g., CDCl₃).
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of the chiral 4-hydroxypiperidine derivative.
-
Add a molar equivalent of the CSA to the NMR tube containing the analyte.
-
Acquire another ¹H NMR spectrum. The signals of the enantiomers should be resolved for one or more protons.
-
-
Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.
Visualizing the Workflow and Decision-Making Process
To aid in the selection and implementation of the appropriate analytical technique, the following diagrams illustrate the general workflow for determining enantiomeric purity and a decision tree for method selection.
Caption: General workflow for determining the enantiomeric purity of chiral compounds.
Caption: Decision tree to guide the selection of an appropriate analytical method.
References
A Comparative FT-IR Analysis of 4-Hydroxypiperidine Hydrochloride and Its Alternatives for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the structural elucidation and quality control of intermediates are of paramount importance. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid and reliable analytical technique for the identification and differentiation of structurally similar molecules. This guide provides a comparative FT-IR analysis of 4-Hydroxypiperidine hydrochloride and its common alternatives, namely N-Boc-4-hydroxypiperidine and 3-Hydroxypiperidine hydrochloride, to aid researchers in their selection and characterization processes.
Performance Comparison: FT-IR Spectral Data
The FT-IR spectra of this compound and its analogs exhibit characteristic absorption bands corresponding to specific functional groups. A side-by-side comparison of their key spectral features reveals distinct differences that allow for their unambiguous identification.
| Functional Group | Vibration Mode | 4-Hydroxypiperidine HCl (cm⁻¹) | N-Boc-4-hydroxypiperidine (cm⁻¹) | 3-Hydroxypiperidine HCl (cm⁻¹) | Piperidine HCl (cm⁻¹) |
| O-H (Alcohol) | Stretching, broad | ~3300-3100 | ~3400 | ~3350 | - |
| N-H⁺ (Ammonium) | Stretching, broad | ~2800-2400 | - | ~2800-2400 | ~2750-2350 |
| C=O (Carbamate) | Stretching | - | ~1685 | - | - |
| C-H (Aliphatic) | Stretching | ~2950-2850 | ~2970-2860 | ~2940-2850 | ~2950-2850 |
| N-H⁺ (Ammonium) | Bending | ~1600-1570 | - | ~1600-1580 | ~1600-1570 |
| C-O (Alcohol) | Stretching | ~1060 | ~1050 | ~1070 | - |
| C-N (Amine) | Stretching | ~1100-1000 | ~1160 | ~1100-1000 | ~1100-1000 |
Key Observations:
-
This compound is characterized by a broad absorption band in the 3300-3100 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl group, and a very broad and strong band between 2800-2400 cm⁻¹ corresponding to the N-H⁺ stretching of the secondary ammonium salt.
-
N-Boc-4-hydroxypiperidine , with its tert-butoxycarbonyl (Boc) protecting group, lacks the characteristic N-H⁺ stretching band but displays a strong carbonyl (C=O) stretching absorption around 1685 cm⁻¹. The O-H stretch is typically observed around 3400 cm⁻¹.
-
3-Hydroxypiperidine hydrochloride , an isomer of the primary compound, shows a similar FT-IR profile with characteristic O-H and N-H⁺ stretching bands. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
-
Piperidine hydrochloride serves as a useful reference, lacking the O-H stretching band present in the hydroxy-substituted analogs.
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and comparable FT-IR data. The following outlines a typical procedure for the analysis of solid-state amine hydrochloride salts.
Objective: To obtain the FT-IR spectrum of a solid piperidine derivative sample.
Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
KBr (potassium bromide), IR-grade, desiccated
-
Sample press for KBr pellets
-
Spatula
-
Sample (this compound or alternative)
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder.
-
Grind the mixture in an agate mortar to a fine, homogeneous powder. This minimizes scattering of the infrared radiation.
-
Transfer a portion of the powdered mixture to the pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the wavenumbers of the major absorption bands.
-
Compare the obtained spectrum with reference spectra or the data presented in the comparison table for identification and purity assessment.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the FT-IR analysis workflow.
Caption: Experimental workflow for FT-IR analysis.
This guide provides a foundational comparison of this compound and its common alternatives using FT-IR spectroscopy. The distinct spectral features, coupled with a standardized experimental protocol, enable researchers to confidently identify and differentiate these important chemical entities in their drug discovery and development endeavors.
comparing the efficacy of different protecting groups for 4-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from 4-hydroxypiperidine, a common scaffold in medicinal chemistry. This guide provides an objective comparison of the efficacy of various protecting groups for both the secondary amine and the hydroxyl functional groups of 4-hydroxypiperidine. The performance of these groups is evaluated based on reaction yields, stability, and ease of deprotection, supported by experimental data and detailed protocols to inform synthetic strategy.
Protecting the Secondary Amine of 4-Hydroxypiperidine
The secondary amine of 4-hydroxypiperidine is a nucleophilic center that often requires protection to prevent unwanted side reactions during the functionalization of the hydroxyl group. The most commonly employed protecting groups for this purpose are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Comparison of Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Typical Yield (%) | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | 85 - 100[1] | Acidic (e.g., TFA, HCl)[2] |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | ~90 (general) | Hydrogenolysis (H₂, Pd/C) or strong acids[3] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | High (general) | Basic (e.g., Piperidine)[4] |
Experimental Protocols for Amine Protection and Deprotection
1. tert-Butoxycarbonyl (Boc) Group
-
Protection Protocol: A mixture of 4-hydroxypiperidine (1.0 eq.), di-tert-butyl dicarbonate (1.1 eq.), and a base such as sodium bicarbonate in a solvent mixture of water and dichloromethane is stirred at room temperature for 15 hours. The product, N-Boc-4-hydroxypiperidine, can be isolated in quantitative yield.[5]
-
Deprotection Protocol: The Boc-protected 4-hydroxypiperidine derivative is dissolved in dichloromethane, and trifluoroacetic acid (TFA) (10 eq.) is added. The mixture is stirred at room temperature for 1-2 hours to achieve deprotection.
2. Carboxybenzyl (Cbz) Group
-
Protection Protocol (General): To a solution of an amine (1.0 eq.) in a THF/water mixture, sodium bicarbonate (2.0 eq.) and benzyl chloroformate (1.5 eq.) are added at 0 °C. The reaction is stirred for 20 hours. After workup and purification, the Cbz-protected amine can be obtained in approximately 90% yield.
-
Deprotection Protocol (Hydrogenolysis): The Cbz-protected compound is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (e.g., balloon) at room temperature until the reaction is complete.[6]
3. 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
-
Deprotection Protocol: The Fmoc-protected compound is treated with a 20% solution of piperidine in an inert solvent like N,N-dimethylformamide (DMF) at room temperature. The deprotection is typically rapid, often completing within minutes to a few hours.[4][7]
Protecting the Hydroxyl Group of 4-Hydroxypiperidine
While the hydroxyl group of 4-hydroxypiperidine is less nucleophilic than the secondary amine, its protection is often necessary to achieve selective reactions at other positions or to prevent interference in subsequent synthetic steps.[2] Common protecting groups for the secondary alcohol include silyl ethers, such as tert-Butyldimethylsilyl (TBDMS), and benzyl ethers.
Comparison of Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Fluoride ion source (e.g., TBAF) or mild acid |
| Benzyl | Bn | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Hydrogenolysis (H₂, Pd/C) |
Experimental Protocols for Hydroxyl Protection and Deprotection
1. tert-Butyldimethylsilyl (TBDMS) Group
-
Protection Protocol: To a solution of the N-protected 4-hydroxypiperidine in an anhydrous aprotic solvent such as DMF, imidazole and TBDMS-Cl are added. The reaction is stirred at room temperature until completion.
-
Deprotection Protocol: The TBDMS-protected compound is dissolved in an anhydrous solvent like THF, and a solution of tetrabutylammonium fluoride (TBAF) in THF is added. The reaction is typically stirred at room temperature for 45 minutes to 18 hours.[8]
2. Benzyl (Bn) Group
-
Protection Protocol: The N-protected 4-hydroxypiperidine is dissolved in an anhydrous aprotic solvent like THF or DMF, and a strong base such as sodium hydride (NaH) is added at 0 °C to form the alkoxide. A benzyl halide (e.g., benzyl bromide) is then added, and the reaction is allowed to warm to room temperature.[9]
-
Deprotection Protocol (Hydrogenolysis): The O-benzyl protected compound is dissolved in a suitable solvent like methanol or ethanol, and a catalytic amount of Pd/C is added. The mixture is then stirred under a hydrogen atmosphere.[6][10]
Orthogonal Protection Strategies
In the synthesis of complex molecules, an orthogonal protection strategy is often employed. This involves using protecting groups that can be removed under different, specific conditions without affecting other protecting groups in the molecule. For 4-hydroxypiperidine, this allows for the selective functionalization of either the nitrogen or the oxygen atom.[2]
An example of an orthogonal strategy would be to protect the amine with a Boc group (acid-labile) and the hydroxyl group with a benzyl ether (removable by hydrogenolysis). This allows for the selective deprotection of the amine using acid, followed by further reaction at the nitrogen, while the hydroxyl group remains protected. Subsequently, the benzyl ether can be removed via hydrogenolysis to liberate the hydroxyl group for further modification.[2]
Caption: Orthogonal protection and deprotection workflow for 4-hydroxypiperidine.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the protection and deprotection of the amine and hydroxyl groups of 4-hydroxypiperidine.
Caption: General workflow for the N-protection of 4-hydroxypiperidine.
Caption: General workflow for the O-protection of N-protected 4-hydroxypiperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tdcommons.org [tdcommons.org]
- 4. researchgate.net [researchgate.net]
- 5. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Unveiling the Cross-Reactivity Landscape of 4-Hydroxypiperidine-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the cross-reactivity profile of 4-hydroxypiperidine-based compounds is critical for advancing drug discovery and ensuring therapeutic specificity. This guide provides a comparative analysis of the off-target interactions of this important chemical scaffold, supported by experimental data and detailed methodologies.
The 4-hydroxypiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents. Its derivatives have shown affinity for a wide range of biological targets, including G-protein coupled receptors (GPCRs) and transporters. However, this broad activity profile also presents a challenge in terms of selectivity and potential off-target effects. This guide aims to illuminate the cross-reactivity of these compounds by comparing their binding affinities across various receptors.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki or pKi) of several 4-hydroxypiperidine-based compounds and related piperidine derivatives for a panel of receptors. This data, compiled from various studies, offers a snapshot of their selectivity profiles. Lower Ki values indicate higher binding affinity.
| Compound/Derivative Class | Primary Target(s) | µ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | Histamine H3 Receptor (hH3R) pKi | Dopamine Transporter (DAT) IC50 (nM) | Sigma Receptor (σ1) Ki (nM) | Sigma Receptor (σ2) Ki (nM) | CCR5 Receptor IC50 (nM) |
| N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid Antagonists | 0.77 (Alvimopan) | 40 (Alvimopan) | 4.4 (Alvimopan) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| ADS-003 (Benzofuranylpiperidinyloxy derivative) | Histamine H3 Antagonist | Not Reported | Not Reported | Not Reported | 6.6 ± 0.1[1] | Not Reported | Not Reported | Not Reported | Not Reported |
| (+)-trans-3-hydroxy-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine derivative (+)-5 | Dopamine Transporter Ligand | Not Reported | Not Reported | Not Reported | Not Reported | 0.46[2] | Not Reported | Not Reported | Not Reported |
| (-)-trans-3-hydroxy-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine derivative (-)-5 | Dopamine Transporter Ligand | Not Reported | Not Reported | Not Reported | Not Reported | 56.7[2] | Not Reported | Not Reported | Not Reported |
| 4-hydroxypiperidine derivative 6k | CCR5 Antagonist | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Potent (specific value not provided) |
| 4-hydroxypiperidine derivative 10h | CCR5 Antagonist | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 11 |
| Piperidine/piperazine-based compounds (general) | Sigma Receptor Ligands | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 3.2 - 434[3] | Moderate to low affinity[3] | Not Reported |
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from radioligand binding assays. Below is a detailed, generalized protocol for this key experimental technique.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to that receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-Nα-methylhistamine for H3R)
-
Test compounds (4-hydroxypiperidine derivatives) at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental logic, the following diagrams are provided.
Caption: Simplified signaling pathway of the Histamine H3 receptor.
Caption: Workflow of dopamine reuptake via the dopamine transporter.
Caption: Modulation of intracellular calcium signaling by the Sigma-1 receptor.
Conclusion
The data compiled in this guide indicate that 4-hydroxypiperidine-based compounds can exhibit a wide range of affinities for various receptors. The specific substitution patterns on the piperidine ring and its nitrogen atom play a crucial role in determining the primary target and the cross-reactivity profile. For instance, N-substitution is critical for the opioid receptor antagonist activity of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class. Similarly, specific side chains direct the high affinity of derivatives towards the histamine H3 receptor or the dopamine transporter.
The potential for cross-reactivity with sigma receptors is also a noteworthy characteristic of the broader piperidine scaffold. Researchers and drug development professionals should consider a comprehensive cross-reactivity screening, such as the one outlined in the experimental protocols, early in the development of any new 4-hydroxypiperidine-based compound to better predict its therapeutic window and potential side effects. The signaling pathways illustrated provide a framework for understanding the potential downstream consequences of these on- and off-target interactions.
References
- 1. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Hydroxypiperidine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling 4-Hydroxypiperidine hydrochloride must adhere to stringent safety and disposal protocols to ensure personal safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, in line with established laboratory safety standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is categorized as an irritant and can be harmful.
Key Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[4]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.[3]
-
Lab Coat: A lab coat is required to protect from skin contact.[3]
-
Respiratory Protection: When handling the powder and if dust can be generated, a dust mask (e.g., N95) should be used.
All handling of this compound should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[3][5]
Quantitative Safety and Handling Parameters
While specific quantitative limits for disposal are determined by local, regional, and national regulations, the following table summarizes key safety and handling information derived from safety data sheets (SDS).
| Parameter | Value/Instruction | Source |
| Signal Word | Warning | [1] |
| Hazard Statements | H315, H319, H335 | |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Storage Temperature | Store in a cool, dry, and well-ventilated place. | [1] |
| Incompatibilities | Strong oxidizing agents | [3][5] |
| First Aid - Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | |
| First Aid - Skin | Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse. | |
| First Aid - Inhalation | Remove person to fresh air and keep comfortable for breathing. |
Step-by-Step Disposal Procedures
The recommended and required method for the disposal of this compound is through a licensed professional waste disposal service.[3] Under no circumstances should this chemical be poured down the drain.[3]
For Unused or Waste this compound:
-
Containerization: Place the waste material into a suitable, clearly labeled, and tightly sealed container.[3]
-
Labeling: The container must be accurately labeled with the chemical name "this compound" and appropriate hazard symbols.
-
Storage: Store the sealed container in a secure, cool, dry, and well-ventilated area.[3][5] This storage area should be away from incompatible materials, particularly strong oxidizing agents.[3][5]
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the chemical waste.[3] Chemical waste generators must adhere to all local, regional, and national regulations for hazardous waste.[3][5]
For Spills of this compound:
-
Area Evacuation and Ventilation: Clear the area of all personnel and ensure adequate ventilation.
-
Personal Protection: Before cleaning the spill, don the appropriate PPE as described above.
-
Containment and Absorption: For small spills, use an inert absorbent material such as sand, silica gel, or vermiculite to cover the spill.[3] Avoid generating dust during this process.[6]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable container for disposal.[1][5]
-
Final Disposal: The container with the absorbed spill material should be sealed, labeled, and disposed of as hazardous waste through a licensed professional service, following the same procedure as for unused chemical waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Hydroxypiperidine hydrochloride
This guide provides immediate safety, handling, and disposal protocols for 4-Hydroxypiperidine hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards should be worn.[1][2] A face shield may be necessary for splash hazards. |
| Skin Protection | An impervious lab coat, protective gloves (e.g., nitrile or neoprene), and closed-toe shoes are required. All skin should be covered. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2][3][4] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.
Handling:
-
Always handle this compound within a well-ventilated laboratory or under a chemical fume hood.[1][2][3][4]
-
Use non-sparking tools and avoid creating dust.[5]
-
Wash hands thoroughly with soap and water after handling.[1][2][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]
Storage:
-
Store in a tightly closed, properly labeled container.[1][2][3][5]
-
Store away from incompatible materials, such as strong oxidizing agents and strong acids.[1][2][4]
-
The storage area should be secure and accessible only to authorized personnel.[2][3][5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2] If present, remove contact lenses if it is safe to do so.[1][2][3] |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[1][2] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation develops or persists.[1][3] |
| Inhalation | Move the individual to fresh air.[1][2][3] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink a glass of water.[2][3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Containerization:
-
Collect all waste material (including contaminated PPE) in a designated, properly labeled, and sealed container.[3][4]
-
The container should be made of a material compatible with the chemical.
Disposal Procedure:
-
Disposal of this chemical must be handled by a licensed professional waste disposal service.[4]
-
Do not dispose of this material down the drain or into the environment.[3][4]
-
All local, state, and federal regulations regarding hazardous waste disposal must be followed.[4]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: A flowchart outlining the procedural steps for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
